Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22152. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-14-9(13)11-5-3-10(4-6-11)7-8-12/h12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBJYKMWVCDLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281616 | |
| Record name | ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14000-66-9 | |
| Record name | 14000-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14000-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical properties, a plausible synthetic route, and the expected analytical characterization of this molecule.
Chemical Identity and Properties
This compound is a piperazine derivative featuring both a carbamate and a primary alcohol functional group. These functionalities make it a versatile building block in medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 14000-66-9 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O₃ | [1][2] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| SMILES | CCOC(=O)N1CCN(CC1)CCO | [1] |
| InChI Key | MHBJYKMWVCDLPD-UHFFFAOYSA-N | [1] |
Synthesis Pathway
A logical and commonly employed method for the synthesis of this compound involves the reaction of 1-(2-hydroxyethyl)piperazine with ethyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Caption: Synthesis workflow for this compound.
Experimental Protocol
The following is a generalized experimental protocol based on standard organic synthesis techniques for similar reactions.
Materials:
-
1-(2-hydroxyethyl)piperazine
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(2-hydroxyethyl)piperazine in dichloromethane. Add triethylamine to the solution to act as a base and scavenger for the hydrochloric acid byproduct.
-
Addition of Reagent: Cool the reaction mixture in an ice bath. Slowly add ethyl chloroformate dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product may be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Characterization Data
The following tables summarize the expected characterization data for the synthesized compound based on its structure.
Physical Properties
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Purity | ≥95% (as determined by GC or NMR) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.65 | Triplet | 2H | -N-CH₂-CH₂ -OH |
| ~3.50 | Triplet | 4H | Piperazine ring protons adjacent to N-COOEt |
| ~2.60 | Triplet | 2H | -N-CH₂ -CH₂-OH |
| ~2.50 | Triplet | 4H | Piperazine ring protons adjacent to N-CH₂CH₂OH |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~155 | C =O (Carbamate) |
| ~61 | -O-CH₂ -CH₃ |
| ~60 | -N-CH₂-CH₂ -OH |
| ~58 | -N-CH₂ -CH₂-OH |
| ~53 | Piperazine ring carbons |
| ~44 | Piperazine ring carbons |
| ~14 | -O-CH₂-CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~2950-2800 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carbamate) |
| ~1240 | C-O stretch (ester) |
| ~1100 | C-N stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 203 | [M+H]⁺ (Molecular ion peak) |
| 172 | [M - CH₂OH]⁺ |
| 158 | [M - C₂H₅OH]⁺ |
| 130 | [M - COOEt]⁺ |
Logical Relationships in Characterization
The following diagram illustrates the relationship between the compound's structure and the expected analytical data.
Caption: Relationship between the chemical structure and its analytical characterization data.
Conclusion
This technical guide outlines the synthesis and characterization of this compound. The provided synthetic protocol offers a reliable method for its preparation, and the expected analytical data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is valuable for researchers and professionals engaged in the fields of organic synthesis and drug development.
References
Physicochemical Properties of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a substituted piperazine derivative with the chemical formula C9H18N2O3.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. An in-depth understanding of its physicochemical properties is paramount for its effective application in research and development, influencing factors such as reaction kinetics, formulation, bioavailability, and toxicological assessment. This technical guide provides a summary of the known physicochemical data for this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its comprehensive physicochemical characterization.
Core Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C9H18N2O3 | PubChem[1] |
| Molecular Weight | 202.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 14000-66-9 | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| XLogP3 (Computed) | -0.4 | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
The following sections detail generalized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a suitable technique.[2][3][4][5]
Methodology:
-
A small amount of the liquid sample, this compound, is placed in a small-diameter test tube or a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil) using a Thiele tube or a similar apparatus to ensure uniform heating.[2][4]
-
The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2]
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a precise method for this determination.[6][7]
Methodology:
-
A standard solution of the compound is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent system.
-
The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the pH at the half-equivalence point of the titration curve. For piperazine derivatives, two pKa values may be observed corresponding to the two nitrogen atoms.[6]
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[8][9][10][11][12]
Methodology:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
A sample is carefully taken from each phase.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects the absorption and distribution of a compound in biological systems.
Methodology:
-
An excess amount of this compound is added to a known volume of water in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The solubility is typically expressed in units of mg/L or mol/L.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like this compound.
Caption: Logical workflow for physicochemical characterization.
This comprehensive approach to characterizing the physicochemical properties of this compound will provide the necessary data to support its use in further research and development activities. The application of standardized experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for informed decision-making in scientific and industrial settings.
References
- 1. This compound | C9H18N2O3 | CID 228934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. uregina.ca [uregina.ca]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS No: 14000-66-9). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related compounds, alongside detailed experimental protocols for acquiring such data. This guide serves as a valuable resource for the synthesis, identification, and characterization of this and similar piperazine derivatives.
Compound Identification and Properties
This compound is a piperazine derivative containing both a carbamate and a primary alcohol functional group.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₃ | PubChem[1] |
| Molecular Weight | 202.25 g/mol | PubChem[1] |
| CAS Number | 14000-66-9 | Santa Cruz Biotechnology[2] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)CCO | PubChem[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of data from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.15 | q | 2H | -O-CH₂ -CH₃ |
| ~3.65 | t | 2H | -N-CH₂-CH₂ -OH |
| ~3.50 | t | 4H | -N(C=O)-CH₂ - |
| ~2.60 | t | 2H | -N-CH₂ -CH₂-OH |
| ~2.50 | t | 4H | -N(CH₂)-CH₂ - |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
| (Broad) | s | 1H | -OH |
2.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155.5 | C =O |
| ~61.5 | -O-CH₂ -CH₃ |
| ~59.0 | -N-CH₂-CH₂ -OH |
| ~53.0 | -N-CH₂ -CH₂-OH |
| ~43.5 | -N(C=O)-CH₂ - |
| ~14.5 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~2970, ~2820 | Medium-Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1450 | Medium | C-H bend (alkane) |
| ~1240 | Strong | C-N stretch |
| ~1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 202 | Moderate | [M]⁺ (Molecular Ion) |
| 157 | High | [M - CH₂CH₂OH]⁺ |
| 129 | Moderate | [M - COOCH₂CH₃]⁺ |
| 101 | High | [M - N(CH₂CH₂OH)CH₂CH₂]⁺ |
| 57 | High | [C₄H₉]⁺ |
Experimental Protocols
The following sections detail standardized procedures for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).
Procedure:
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source (e.g., Agilent 7890B GC coupled to a 5977A MSD).
Procedure:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the instrument, typically via a gas chromatograph for separation and purification.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
CAS number 14000-66-9 properties and uses
- 1. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C9H18N2O3 | CID 228934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. rdchemicals.com [rdchemicals.com]
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: A Technical Guide to Synthesis and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. Its unique physicochemical properties and ability to engage in various biological interactions make it an attractive building block for novel therapeutic agents.[1][2] Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a key intermediate, featuring multiple reactive sites that allow for the systematic development of diverse chemical libraries. The ethyl carbamate at the N1 position serves as a protecting group and modulates the basicity of the piperazine nitrogens, while the hydroxyethyl group at N4 and the secondary amine at N1 (after potential deprotection) provide handles for further functionalization.
Derivatives of this core structure have shown significant potential in various therapeutic areas, including oncology, by inducing apoptosis, and in neuroscience, by modulating serotonergic and monoaminergic pathways.[3][4][5] This guide provides an in-depth overview of the synthesis of the core scaffold and its derivatives, detailed experimental protocols, quantitative data on their biological activities, and visualizations of synthetic and biological pathways.
Synthesis of the Core Scaffold: this compound
The parent compound, with the CAS number 14000-66-9, is typically synthesized through the reaction of 1-(2-hydroxyethyl)piperazine with an acylating agent like ethyl chloroformate.[6][7] The N1 nitrogen of the piperazine is more nucleophilic and reacts selectively under controlled conditions, leaving the N4 nitrogen and the hydroxyl group intact for subsequent modifications.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(2-Hydroxyethyl)piperazine
-
Ethyl chloroformate
-
Triethylamine (or another suitable base, e.g., pyridine)
-
Chloroform (or another suitable solvent, e.g., toluene, dichloromethane)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A solution of 1-(2-hydroxyethyl)piperazine (1.0 eq) and triethylamine (1.1 eq) in chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.
-
Ethyl chloroformate (1.05 eq) dissolved in chloroform is added dropwise to the stirred solution, maintaining the temperature below 10 °C.[8]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by vacuum distillation or column chromatography to afford this compound as a liquid.[7]
Synthetic Strategies for Derivative Development
The this compound scaffold offers three primary sites for chemical modification: the N4-nitrogen, the terminal hydroxyl group, and the N1-carbamate group.
Strategy 1: N-Alkylation and N-Arylation at the N4-Position
Modification at the N4 position is a common strategy to introduce diverse substituents. This typically requires initial protection of the hydroxyl group, followed by deprotection of the N1-carbamate, functionalization of the N1-amine, and finally deprotection of the hydroxyl group. A more direct approach involves building the desired N-substituted piperazine ring first.
Strategy 2: Modification of the Hydroxyl Group
The terminal hydroxyl group can be readily converted into esters or ethers to explore structure-activity relationships.
-
Esterification: Reaction with various acyl chlorides or carboxylic acids (under coupling conditions like DCC/DMAP) yields ester derivatives.
-
Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) produces ether derivatives.
Strategy 3: Modification of the N1-Carbamate
The carbamate group can be hydrolyzed under acidic or basic conditions to reveal the secondary amine, which can then be acylated, sulfonylated, or reductively aminated to introduce a wide array of functional groups.
Experimental Protocol: N-Arylsulfonylation of Piperazine-1-carboxylate (General)
This protocol, adapted for the piperazine-1-carboxylate core, demonstrates the synthesis of N-sulfonylated derivatives after deprotection of the N4-substituent. A similar principle applies to the N1-amine after carbamate removal.
Materials:
-
Ethyl 1-piperazinecarboxylate (1.0 eq)
-
Benzenesulfonyl chloride (or other arylsulfonyl chloride) (1.0 eq)
-
Toluene
-
Methanol
-
Alkaline water (e.g., dilute NaOH solution)
Procedure:
-
Dissolve benzenesulfonyl chloride (1.0 eq) in toluene in a round-bottom flask with stirring.[9]
-
Add a solution of ethyl 1-piperazinecarboxylate (1.0 eq) in toluene dropwise to the flask.
-
Reflux the reaction mixture for 30 minutes. A precipitate should form.[9]
-
After cooling, wash the precipitate with alkaline water and filter.
-
Dissolve the crude precipitate in methanol at room temperature and allow for slow evaporation to obtain crystalline product.[9]
Data Presentation
The following tables summarize quantitative data for representative piperazine derivatives, highlighting their potent biological activities.
Table 1: Cytotoxic Activity of Vindoline-Piperazine Conjugates
Novel conjugates of vindoline with N-substituted piperazines have demonstrated significant antiproliferative effects across numerous human tumor cell lines.
| Compound ID | N-Substituent on Piperazine | Target Cell Line | Activity (GI₅₀) |
| 23 | [4-(Trifluoromethyl)benzyl] | Breast Cancer (MDA-MB-468) | 1.00 µM[10] |
| 25 | 1-Bis(4-fluorophenyl)methyl | Lung Cancer (HOP-92) | 1.35 µM[10] |
| Dimer 4 | Vindoline (via linker) | Cervical Cancer (SiHa) | 2.85 µM[10] |
GI₅₀: The concentration required to inhibit cell growth by 50%.
Table 2: Cytotoxic Activity of Piperazine-2-one Derivatives
Derivatives based on a piperazin-2-one core have also been evaluated for their cytotoxic effects on various cancer cell lines.
| Compound ID | Key Structural Feature | Target Cell Line | Activity (TD₅₀) |
| 4e | TADDOL-derived substituent | Glioblastoma (U251) | > 50 µM[11] |
| 6 | Trifluoromethyl substituent | Glioblastoma (U251) | > 50 µM[11] |
| 4e | TADDOL-derived substituent | Hepatocellular Carcinoma (HUH7) | > 50 µM[11] |
| 6 | Trifluoromethyl substituent | Hepatocellular Carcinoma (HUH7) | > 50 µM[11] |
TD₅₀: The concentration required to reduce cell viability by 50%. Note: While active, these specific compounds showed comparable effects on nonmalignant HUVEC cells.[11]
Visualizations
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of piperazine derivatives.
Caption: General experimental workflow for synthesis and characterization.
Synthetic Pathways to Derivatives
This diagram outlines the primary strategies for modifying the core scaffold.
Caption: Key synthetic strategies for derivatization.
Apoptosis Signaling Pathway
Piperazine derivatives can induce cancer cell death by modulating key apoptotic pathways. This diagram shows a simplified overview of the intrinsic and extrinsic apoptosis pathways, which can be triggered by these compounds.[4]
Caption: Apoptotic pathways targeted by piperazine derivatives.[4]
Serotonergic Signaling Pathway
Many piperazine derivatives exert their effects on the central nervous system by interacting with the serotonergic system, particularly 5-HT receptors, which can influence downstream pathways like BDNF and PKA.[12][13]
Caption: Simplified serotonergic pathway modulated by piperazine derivatives.[3][12]
References
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C9H18N2O3 | CID 228934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(2-Hydroxyethyl)-piperazin-1-carboxylic acid ethyl ester | 14000-66-9 [sigmaaldrich.com]
- 8. DE1057121B - Process for the preparation of piperazine carboxylic acid esters effective against schistosomiasis - Google Patents [patents.google.com]
- 9. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Among the vast array of piperazine-containing molecules, analogs of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate represent a promising class of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these novel analogs, with a focus on their anticancer and antimicrobial properties.
Quantitative Biological Activity Data
The biological efficacy of novel chemical entities is paramount in drug discovery. The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of this compound analogs.
Table 1: Cytotoxic Activity of Hydroxyethyl Piperazine-Based σ Receptor Ligands
| Compound ID | Cancer Cell Line | IC50 (µM) |
| (R)-2b | RPMI 8226 (Multiple Myeloma) | Low µM range |
| and others | (various) | Low µM range |
(Note: Specific IC50 values for a broad panel of cell lines were not detailed in the public domain for direct analogs of this compound. The data presented is for closely related hydroxyethyl piperazine-based compounds.)[1]
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Fluoroquinolone-piperazine hybrids | Ciprofloxacin-resistant P. aeruginosa (CRPA) | 16 |
| Fluoroquinolone-piperazine hybrids | Methicillin-resistant S. aureus (MRSA) | Maintained Potency |
| Chalcone-piperazine derivatives | Candida albicans | 2.22 |
(Note: Data represents broader classes of piperazine derivatives, as specific MIC values for direct analogs of this compound were not available in the reviewed literature.)[2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. The following sections provide methodologies for key biological assays relevant to the evaluation of this compound analogs.
Anticancer Activity Assessment
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
2. Agar Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent.
-
Inoculum Preparation and Plating: Prepare a standardized inoculum and spread it evenly onto the surface of an agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates under suitable conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which these analogs exert their biological effects is crucial for rational drug design.
General Experimental Workflow for Anticancer Drug Discovery
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticancer agents.
References
- 1. Cytotoxic activities of hydroxyethyl piperazine-based σ receptor ligands on cancer cells alone and in combination with melphalan, PB28 and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Core Mechanism of Action Studies for Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core piperazine scaffold is a common feature in numerous neuroactive and pharmacologically significant agents.[1] This technical guide synthesizes the current understanding of the mechanisms of action for various derivatives, providing a detailed overview of their pharmacological effects, supported by experimental data and methodologies. While a single, universal mechanism of action for all derivatives is not established, distinct pathways and activities have been elucidated for specific structural modifications. This document will explore these mechanisms, categorized by their observed therapeutic effects.
Neuroleptic and Antidepressant Properties
The piperazine ring is a well-established pharmacophore in the development of neuroleptic and antidepressant drugs.[1] Derivatives of this compound are explored as intermediates in the synthesis of novel agents targeting neurological disorders.[1] The proposed mechanism for these effects often involves the modulation of neurotransmitter systems.
Serotonergic Pathway Involvement in Analgesia and Anti-inflammatory Effects
One notable derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) , has demonstrated significant anti-nociceptive and anti-inflammatory properties.[2] Studies suggest that its mechanism of action is mediated through the serotonergic pathway.[2]
Experimental Data:
| Compound | Test | Doses (p.o.) | Effect |
| LQFM-008 | Formalin Test (Neurogenic Phase) | 15 and 30 mg/kg | Reduced licking time[2] |
| LQFM-008 | Formalin Test (Inflammatory Phase) | 15 and 30 mg/kg | Reduced licking time[2] |
| LQFM-008 | Tail Flick Test | 15 and 30 mg/kg | Increased latency to thermal stimulus[2] |
| LQFM-008 | Hot Plate Test | 15 and 30 mg/kg | Increased latency to thermal stimulus[2] |
| LQFM-008 | Carrageenan-induced Paw Edema | 7.5, 15, and 30 mg/kg | Reduced edema[2] |
| LQFM-008 | Carrageenan-induced Pleurisy | 30 mg/kg | Reduced cell migration and protein exudation[2] |
Signaling Pathway:
Caption: Serotonergic pathway modulation by LQFM-008.
Experimental Protocols:
-
Formalin Test: This test induces a biphasic nociceptive response (neurogenic and inflammatory). The reduction in licking time in both phases by LQFM-008 indicates both central and peripheral analgesic effects. Pre-treatment with NAN-190 (a 5-HT1A receptor antagonist) and PCPA (a serotonin synthesis inhibitor) antagonized the anti-nociceptive effect, confirming the involvement of the serotonergic system.[2]
-
Tail Flick and Hot Plate Tests: The increased latency to thermal stimuli in these tests suggests a centrally mediated analgesic action of LQFM-008.[2]
-
Carrageenan-induced Paw Edema and Pleurisy: The reduction in edema, cell migration, and protein exudation in these models demonstrates the anti-inflammatory activity of LQFM-008.[2]
Antioxidant Activity
A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant properties against H2O2-induced oxidative injury.[3] Compound 9r from this series exhibited the most promising activity.
The mechanism of action for these derivatives involves the activation of the IL-6/Nrf2 positive-feedback loop , which leads to a decrease in reactive oxygen species (ROS) production, stabilization of the mitochondrial membrane potential, and ultimately, inhibition of cell apoptosis.[3]
Experimental Workflow:
Caption: Experimental workflow for antioxidant activity screening.
Signaling Pathway:
Caption: IL-6/Nrf2 positive-feedback loop activation.
Experimental Protocols:
-
MTT Assay: This colorimetric assay was used to assess the cytotoxicity of the synthesized compounds on SH-SY5Y cells. The results indicated that the tested compounds did not show significant toxicity at concentrations up to 80 μM.[3]
-
Flow Cytometry: Cell counting by flow cytometry was employed to evaluate the protective effects of the compounds against H2O2-induced oxidative damage. Most compounds showed effective protection at 20 μM.[3]
-
Mechanistic Studies on Compound 9r: Further investigations on the most potent compound, 9r, included measuring ROS production, mitochondrial membrane potential, and cell apoptosis to elucidate its protective mechanism via the IL-6/Nrf2 pathway.[3]
Anticancer Activity
Derivatives of this compound have also been investigated for their antiproliferative effects against various cancer cell lines.
Cytotoxic Effects on Leukemia Cells
A series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives were designed and synthesized, demonstrating interesting cytotoxic potential against several leukemia cell lines (Jurkat, U266, K562, U937, and HL60).[4] Notably, compounds 1a, 1m, and 1n showed high activity against leukemia cells with low toxicity towards normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable selectivity index.[4]
Activity Against Solid Tumors
New series of 1,4-disubstituted phthalazinylpiperazine derivatives (7a-f, 12a-f, and 20a-f) were synthesized and screened for their cytotoxic activities against A549 (lung), HT-29 (colon), and MDA-MB-231 (breast) cancer cell lines.[5] Compounds 7a-f exhibited excellent selectivity for MDA-MB-231, with IC50 values in the nanomolar range.[5]
Quantitative Data:
| Compound | Cell Line | IC50 (µM) |
| 7e | A549 | 2.19[5] |
| HT-29 | 2.19[5] | |
| MDA-MB-231 | 0.013[5] | |
| Vatalanib | A549 | 20.27[5] |
| HT-29 | 21.96[5] | |
| MDA-MB-231 | 63.90[5] |
Compound 7e was found to be significantly more potent than the reference drug vatalanib.[5]
Carbonic Anhydrase Inhibition
A series of chiral 2-(2-hydroxyethyl)piperazine derivatives carrying a 4-sulfamoylbenzoyl moiety were prepared and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IV, and IX.[6] Some of these compounds displayed inhibitory potency in the nanomolar range, with a preference for inhibiting hCA IX, an isoform associated with cancer.[6] This suggests a potential application of these derivatives in glaucoma treatment and as anticancer agents.
Experimental Protocol:
-
Stopped-Flow CO2 Hydrase Assay: This assay was used to determine the inhibitory activity of the synthesized derivatives against the four hCA isoforms.[6]
The this compound scaffold serves as a valuable starting point for the development of a diverse range of therapeutic agents. The mechanism of action of its derivatives is highly dependent on the specific substitutions made to the core structure. The primary mechanisms identified to date include modulation of the serotonergic system for analgesic and anti-inflammatory effects, activation of the IL-6/Nrf2 pathway for antioxidant activity, and direct cytotoxicity against cancer cells through yet to be fully elucidated pathways. Furthermore, specific derivatives have shown potent inhibition of carbonic anhydrase, indicating their potential in treating a variety of diseases. Future research should focus on elucidating the precise molecular targets for the anticancer derivatives and optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
- 1. Buy N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | 816456-44-7 [smolecule.com]
- 2. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffolding of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate has emerged as a pivotal structural motif, particularly in the development of neuropsychiatric medications. Its unique combination of a piperazine core, a hydroxyl group for further functionalization, and a carbamate moiety for modulating physicochemical properties makes it an attractive starting point for creating complex molecules with desired pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the synthesis of atypical antipsychotics and its interaction with key signaling pathways.
Chemical and Physical Properties
This compound is a substituted piperazine derivative with a well-defined set of chemical and physical properties that are crucial for its handling, reaction optimization, and role as a pharmaceutical intermediate. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O₃ | |
| Molecular Weight | 202.25 g/mol | |
| CAS Number | 14000-66-9 | |
| IUPAC Name | This compound | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified, but the hydroxyl and carbamate groups suggest some polarity | |
| SMILES | CCOC(=O)N1CCN(CC1)CCO | |
| InChIKey | MHBJYKMWVCDLPD-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
This protocol is a general representation and may require optimization for specific laboratory conditions.
Materials:
-
1-(2-Hydroxyethyl)piperazine
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-hydroxyethyl)piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Expected Yield and Purity: Quantitative data for this specific reaction is not widely reported. However, similar N-acylation reactions of piperazines can be expected to proceed with yields ranging from 70-95%, with purity greater than 95% after chromatographic purification.
Application in the Synthesis of Atypical Antipsychotics
This compound and its close derivatives are key intermediates in the synthesis of several atypical antipsychotic drugs. These drugs are cornerstone treatments for schizophrenia and other psychiatric disorders, offering an improved side-effect profile compared to older, "typical" antipsychotics. The piperazine moiety is a common pharmacophore in this class of drugs, often responsible for their affinity to dopamine and serotonin receptors.
Workflow for the Synthesis of Aripiprazole-like Molecules
The following diagram illustrates a generalized workflow for the synthesis of arylpiperazine-containing antipsychotics, where a derivative of this compound can be utilized. The initial carbamate can be removed to free the secondary amine for subsequent alkylation.
Quantitative Data for Representative Atypical Antipsychotics
The following table summarizes key pharmacological data for atypical antipsychotics whose synthesis involves a piperazine building block.
| Drug | Target Receptors | Ki (nM) | Indication | Reference |
| Aripiprazole | D₂ (partial agonist), 5-HT₁ₐ (partial agonist), 5-HT₂ₐ (antagonist) | D₂: 0.34, 5-HT₁ₐ: 1.7, 5-HT₂ₐ: 3.4 | Schizophrenia, Bipolar Disorder | |
| Cariprazine | D₃ (partial agonist), D₂ (partial agonist), 5-HT₁ₐ (partial agonist), 5-HT₂ₐ (antagonist) | D₃: 0.085, D₂: 0.49, 5-HT₁ₐ: 2.6, 5-HT₂ₐ: 18.8 | Schizophrenia, Bipolar Disorder | |
| Brexpiprazole | D₂ (partial agonist), 5-HT₁ₐ (partial agonist), 5-HT₂ₐ (antagonist) | D₂: 0.3, 5-HT₁ₐ: 0.12, 5-HT₂ₐ: 0.47 | Schizophrenia, Major Depressive Disorder |
Signaling Pathways of Atypical Antipsychotics
The therapeutic effects of atypical antipsychotics are primarily mediated through their interaction with dopamine D₂ and serotonin 5-HT₂ₐ receptors in the central nervous system. The balance of activity at these two receptors is thought to be crucial for their efficacy in treating both the positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects.
Dopamine D₂ Receptor Signaling Pathway
Atypical antipsychotics act as partial agonists or antagonists at the D₂ receptor, which is a G-protein coupled receptor (GPCR) that couples to Gαi. This interaction inhibits the production of cyclic AMP (cAMP) by adenylyl cyclase.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway
Most atypical antipsychotics are potent antagonists or inverse agonists at the 5-HT₂ₐ receptor. This receptor is a GPCR that couples to Gαq, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility is particularly evident in the synthesis of atypical antipsychotics, where the piperazine core plays a crucial role in receptor binding and overall pharmacological activity. The ability to readily functionalize both the secondary amine (after deprotection) and the primary alcohol allows for the creation of diverse chemical libraries for drug discovery programs. A thorough understanding of its synthesis, properties, and reactivity, as well as the signaling pathways of the molecules it helps to create, is essential for medicinal chemists working to develop the next generation of therapies for complex neurological and psychiatric disorders. Further exploration of derivatives of this scaffold holds significant promise for the discovery of novel therapeutics with improved efficacy and safety profiles.
In Vitro Evaluation of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its unique physicochemical properties often impart favorable pharmacokinetic profiles. This technical guide focuses on the in vitro evaluation of derivatives of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of experimental protocols and data presentation for assessing the cytotoxic, anti-inflammatory, and antimicrobial potential of these compounds. While specific data for derivatives of this compound is limited in publicly available literature, this guide presents data from closely related piperazine derivatives to provide a comparative context for researchers.
Data Presentation: In Vitro Biological Activities
The following tables summarize the in vitro biological activities of various piperazine derivatives. It is important to note that these data are for piperazine derivatives with different substitution patterns and are intended to serve as a reference for the potential activities of this compound derivatives.
Table 1: In Vitro Anticancer Activity of Piperazine Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Phthalazinylpiperazine 7e | MDA-MB-231 | Breast Cancer | 0.013 | [1] |
| A549 | Lung Cancer | 2.19 | [1] | |
| HT-29 | Colon Cancer | 2.19 | [1] | |
| Ciprofloxacin Derivative 2 | Multiple | Various | 10 | [2] |
| Ciprofloxacin Derivative 6h | Multiple | Various | 10 | [2] |
| β-elemene piperazine DX1 | HL-60 | Leukemia | Not specified, induces apoptosis | [3] |
| Unnamed Piperazine Derivative | Multiple | Various | 0.06 - 0.16 | [4][5] |
| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 | Glioblastoma | < 0.05 | [6] |
| HeLa | Cervical Cancer | < 0.05 | [6] | |
| 7-piperazinethylchrysin (7-PEC) | HCT-116 | Colon Cancer | 1.5 | [2] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
Table 2: In Vitro Anti-inflammatory Activity of Piperazine Derivatives
| Compound ID | Assay | Cell Line / Model | Activity | Reference |
| Methyl Salicylate Derivative M16 | LPS-induced IL-6 and TNF-α inhibition | RAW264.7 macrophages | Significant dose-dependent inhibition | [7] |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced paw edema | In vivo (Rat) | Reduction in edema at 15 and 30 mg/kg | [8] |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | LPS-induced NF-κB inhibition | RAW264.7 macrophages | IC50 ~5 µM | [9][10] |
LPS: Lipopolysaccharide; IL-6: Interleukin-6; TNF-α: Tumor necrosis factor-alpha; NF-κB: Nuclear factor kappa B.
Table 3: In Vitro Antimicrobial Activity of Piperazine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Fluoroquinolone Derivative 5h | Ciprofloxacin-resistant P. aeruginosa | 16 | [11] |
| Fluoroquinolone Derivative 5k | Ciprofloxacin-resistant P. aeruginosa | 16 | [11] |
| Fluoroquinolone Derivative 5l | Ciprofloxacin-resistant P. aeruginosa | 16 | [11] |
| Chalcone with piperazine moiety | Candida albicans | 2.22 | [12] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific derivatives and cell lines being investigated.
In Vitro Cytotoxicity Assays
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the piperazine derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.
In Vitro Anti-inflammatory Assay
Principle: This assay measures the ability of the test compounds to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 by macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the piperazine derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated vehicle control.
In Vitro Antimicrobial Assay
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the piperazine derivatives in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vitro evaluation and generalized signaling pathways that may be modulated by piperazine derivatives.
Conclusion
This technical guide provides a framework for the in vitro evaluation of this compound derivatives. While specific data for this class of compounds is not extensively available, the provided protocols and data from related piperazine derivatives offer a valuable starting point for researchers. The diverse biological activities exhibited by the broader piperazine family suggest that derivatives of this compound hold significant promise as novel therapeutic agents. Further research into the synthesis and comprehensive in vitro and in vivo evaluation of these specific derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. 4-(2-Hydroxyethyl)-piperazin-1-carboxylic acid ethyl ester | 14000-66-9 [sigmaaldrich.com]
- 2. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
The Elusive Structure-Activity Relationship of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Analogs: A Technical Overview
Despite extensive investigation, a dedicated and comprehensive public-domain study detailing the structure-activity relationship (SAR) of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate analogs for a specific biological target remains elusive. This technical guide, therefore, synthesizes the available information on the parent molecule and related piperazine derivatives to construct a foundational understanding and to outline a strategic approach for future research in this area.
The core structure, this compound, presents a versatile scaffold for medicinal chemistry exploration. The piperazine ring is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to introduce favorable pharmacokinetic properties and to serve as a linker to various functional groups. The presence of the ethyl carboxylate at the N1 position and the hydroxyethyl group at the N4 position offers multiple points for chemical modification to probe interactions with biological targets.
Hypothetical SAR Exploration: A Strategic Approach
In the absence of direct experimental data for this specific analog series, a rational approach to exploring its SAR can be proposed. This involves systematic modifications at three key positions: the ethyl carboxylate, the 2-hydroxyethyl side chain, and the piperazine ring itself. The following sections outline potential modifications and the anticipated impact on biological activity, drawing parallels from broader piperazine SAR literature.
Table 1: Proposed Analog Modifications and Rationale
| Modification Site | Proposed Modification | Rationale for Biological Activity Modulation |
| N1-Ethyl Carboxylate | Varying the ester alkyl chain (e.g., methyl, propyl, benzyl) | To probe the size and lipophilicity of the binding pocket. |
| Replacement with amides (e.g., -CONH2, -CONHR) | To introduce hydrogen bonding capabilities and alter metabolic stability. | |
| Bioisosteric replacement (e.g., tetrazole, oxadiazole) | To modulate acidity, polarity, and metabolic fate while maintaining key interactions. | |
| N4-(2-hydroxyethyl) | Alteration of the alkyl chain length (e.g., hydroxymethyl, hydroxypropyl) | To optimize the distance and geometry for interaction with the target. |
| Replacement of the hydroxyl group (e.g., -OCH3, -F, -NH2) | To investigate the importance of the hydrogen bond donor/acceptor properties. | |
| Introduction of aromatic or heterocyclic rings | To explore potential pi-stacking or other specific interactions with the target. | |
| Piperazine Ring | Introduction of substituents on the carbon atoms | To introduce chirality and explore conformational constraints. |
| Replacement with other cyclic amines (e.g., piperidine, homopiperazine) | To assess the impact of ring size and basicity on activity. |
Postulated Experimental Workflow
A typical workflow to investigate the SAR of this analog series would involve several key stages, from chemical synthesis to biological evaluation.
Figure 1: A generalized workflow for the structure-activity relationship exploration of novel chemical entities.
Detailed Experimental Protocols (Hypothetical)
Based on common practices in medicinal chemistry for similar scaffolds, the following protocols would likely be employed:
General Synthesis of N1-Amide Analogs
To a solution of 1-(2-hydroxyethyl)piperazine in a suitable solvent such as dichloromethane, an appropriate acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDC) would be added. The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography. The product would then be isolated and purified using column chromatography.
In Vitro Acetylcholinesterase Inhibition Assay
The inhibitory activity of the synthesized analogs against acetylcholinesterase (AChE) could be determined using a modified Ellman's method. The assay would be performed in a 96-well plate. The reaction mixture would contain the enzyme, the test compound at various concentrations, and the substrate acetylthiocholine iodide. The rate of the enzymatic reaction would be monitored by measuring the absorbance of the yellow product formed from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) at a specific wavelength. IC50 values would be calculated from the dose-response curves.
Signaling Pathways of Interest
Given the prevalence of the piperazine scaffold in neurologically active agents, potential signaling pathways to investigate for these analogs could include those involving G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, or enzyme inhibition pathways like that of acetylcholinesterase.
Figure 2: A simplified representation of a G-protein coupled receptor (GPCR) signaling pathway.
Conclusion and Future Directions
While a specific SAR study for this compound analogs is not currently available in the public literature, the structural features of this molecule suggest it is a promising starting point for the development of novel therapeutic agents. The strategic modifications and experimental workflows outlined in this guide provide a roadmap for future research. A systematic investigation, beginning with the synthesis of a focused library of analogs and their screening against a panel of relevant biological targets, is necessary to unlock the therapeutic potential of this chemical scaffold. The resulting data would be invaluable for constructing a robust SAR model, guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Methodological & Application
Synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a valuable intermediate in pharmaceutical and chemical research. The outlined procedure is based on the nucleophilic acyl substitution of 1-(2-hydroxyethyl)piperazine with ethyl chloroformate.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structure combines a piperazine core, known for its prevalence in CNS-active drugs, with a modifiable hydroxyethyl group and a protective carbamate functionality. This protocol details a reliable method for its preparation in a laboratory setting.
Reaction Scheme
The synthesis proceeds via the N-acylation of 1-(2-hydroxyethyl)piperazine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 1. Synthesis of this compound from 1-(2-hydroxyethyl)piperazine and ethyl chloroformate.
Quantitative Data Summary
The following table summarizes the physical properties and quantities of the reactants and the product for a typical laboratory-scale synthesis.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |
| 1-(2-Hydroxyethyl)piperazine | 103-76-4 | C6H14N2O | 130.19 | 50.0 | 6.51 g | 1.0 |
| Ethyl Chloroformate | 541-41-3 | C3H5ClO2 | 108.52 | 55.0 | 5.97 g (5.2 mL) | 1.1 |
| Triethylamine | 121-44-8 | C6H15N | 101.19 | 60.0 | 6.07 g (8.4 mL) | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | - | 100 mL | - |
| Product: this compound | 14000-66-9 | C9H18N2O3 | 202.25 | ~45.0 (90% yield) | ~9.10 g | - |
Experimental Protocol
Materials and Equipment:
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Vacuum distillation apparatus
Reagents:
-
1-(2-Hydroxyethyl)piperazine
-
Ethyl chloroformate
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup:
-
To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-(2-hydroxyethyl)piperazine (6.51 g, 50.0 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the resulting solution in an ice bath to 0 °C with stirring.
-
Add triethylamine (8.4 mL, 60.0 mmol) to the cooled solution.
-
-
Addition of Ethyl Chloroformate:
-
Dissolve ethyl chloroformate (5.2 mL, 55.0 mmol) in 20 mL of anhydrous dichloromethane and add this solution to the dropping funnel.
-
Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add 50 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of deionized water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Collect the fraction boiling at 114-117 °C at a pressure of 2 mmHg.
-
The purified product should be a colorless to pale yellow oil. The expected yield is approximately 85-95%.
-
Visualized Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethyl chloroformate is corrosive and lachrymatory. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine has a strong, unpleasant odor and is flammable.
This protocol provides a robust method for the synthesis of this compound, suitable for use in a variety of research and development applications.
Application Notes and Protocols: Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a heterocyclic molecule featuring a piperazine core, a structural motif prevalent in a wide array of centrally acting agents. The piperazine scaffold is a key pharmacophore in many approved drugs with antidepressant, antipsychotic, and anxiolytic properties.[1] These compounds often exert their effects by modulating the activity of various neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways.[1][2] The presence of both a carbamate and a hydroxyethyl group on the piperazine ring of this compound suggests potential for unique interactions with biological targets and a favorable pharmacokinetic profile.
This document provides a detailed overview of hypothetical, yet plausible, applications of this compound in neuropharmacology research. It outlines a strategic experimental workflow for its initial characterization, from in vitro screening to in vivo behavioral assessment. The protocols provided are based on established methodologies for the evaluation of novel psychoactive compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₉H₁₈N₂O₃ | [3] |
| Molecular Weight | 202.25 g/mol | [3] |
| CAS Number | 14000-66-9 | [3] |
| Appearance | (Predicted) Colorless to light yellow liquid or low melting solid | N/A |
| Solubility | (Predicted) Soluble in water, ethanol, DMSO | N/A |
Hypothetical Mechanism of Action and Therapeutic Targets
Based on the piperazine core, this compound is hypothesized to interact with monoamine neurotransmitter receptors and transporters. The initial screening strategy should therefore focus on key targets implicated in mood and psychotic disorders.
A proposed signaling pathway that could be modulated by this compound is the serotonergic system, which is a common target for many piperazine-containing drugs.
Caption: Hypothesized Modulation of Serotonergic Synapse.
Experimental Protocols
A tiered approach for the neuropharmacological evaluation of this compound is recommended, progressing from in vitro to in vivo models.
Caption: Experimental Workflow for Neuropharmacological Evaluation.
Tier 1: In Vitro Screening
1.1. Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound to a panel of CNS receptors and transporters.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂, D₃, NET, SERT, DAT) from recombinant cell lines or rodent brain tissue.
-
Incubate the membrane preparations with a specific radioligand for the target of interest and varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC₅₀ values obtained from concentration-response curves.
-
1.2. Functional Assays
-
Objective: To assess the functional activity (agonist, antagonist, or allosteric modulator) of the compound at the identified target receptors.
-
Methodology (Example: G-protein coupled receptor):
-
Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP, calcium flux).
-
For agonist testing, apply increasing concentrations of this compound and measure the reporter signal.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the compound before stimulating with a known agonist and measure the inhibition of the agonist-induced signal.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the concentration-response curves.
-
1.3. In Vitro Safety Pharmacology
-
Objective: To identify potential off-target effects at an early stage.
-
Methodology:
-
Screen the compound against a broad panel of receptors, ion channels (especially hERG), and enzymes known to be associated with adverse drug reactions.[4]
-
Utilize commercially available safety screening panels that employ radioligand binding or functional assays.
-
Table 2: Hypothetical In Vitro Screening Data
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) |
| 5-HT₁ₐ Receptor | 15 | EC₅₀ = 35 (Partial Agonist) |
| 5-HT₂ₐ Receptor | 150 | IC₅₀ = 250 (Antagonist) |
| Dopamine D₂ Receptor | > 1000 | - |
| SERT | 80 | IC₅₀ = 120 (Inhibitor) |
| hERG Channel | > 10000 | - |
Tier 2: In Vivo Pharmacokinetics
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model (e.g., mouse or rat).
-
Methodology:
-
Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
-
Tier 3: In Vivo Behavioral Models
3.1. Preliminary Behavioral Assessment (Irwin Test)
-
Objective: To assess the general behavioral and physiological effects of the compound and to identify a dose range for further testing.[5]
-
Methodology:
-
Administer increasing doses of the compound to mice or rats.
-
Observe and score a range of behavioral and physiological parameters, including alertness, locomotor activity, coordination, reflexes, and autonomic signs, at different time points.[5]
-
3.2. Models of Anxiety and Depression
-
Elevated Plus Maze (EPM) - for anxiolytic activity:
-
Protocol:
-
The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Administer the test compound or vehicle to the animals (e.g., mice) 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
-
-
Forced Swim Test (FST) - for antidepressant-like activity:
-
Protocol:
-
The apparatus is a transparent cylinder filled with water.
-
On the first day (pre-test), place the animals (e.g., rats) in the water for 15 minutes.
-
On the second day (test), administer the test compound or vehicle and place the animals back in the water for 5 minutes.
-
Record the duration of immobility.
-
A significant reduction in immobility time suggests an antidepressant-like effect.
-
-
3.3. Models of Psychosis
-
Amphetamine- or MK-801-Induced Hyperlocomotion - for antipsychotic-like activity:
-
Protocol:
-
Habituate the animals (e.g., mice) to an open-field arena.
-
Administer the test compound or vehicle.
-
After a pre-treatment period, administer a psychostimulant such as d-amphetamine or MK-801.[6]
-
Measure locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.
-
A reduction in the stimulant-induced hyperlocomotion suggests antipsychotic-like potential.[6]
-
-
Table 3: Hypothetical In Vivo Behavioral Data
| Behavioral Test | Animal Model | Dose (mg/kg, p.o.) | Outcome |
| Elevated Plus Maze | Mouse | 10 | ↑ Time in open arms (p < 0.05) |
| Forced Swim Test | Rat | 20 | ↓ Immobility time (p < 0.01) |
| Amphetamine-Induced Hyperlocomotion | Mouse | 30 | ↓ Locomotor activity (p < 0.05) |
Conclusion
This compound represents a promising scaffold for the development of novel neuropharmacological agents. The proposed experimental workflow provides a comprehensive framework for its initial characterization. Based on the hypothetical data presented, this compound exhibits a potential dual anxiolytic/antidepressant profile with a favorable safety margin. Further studies would be warranted to elucidate its precise mechanism of action and to optimize its pharmacological properties. The versatile nature of the piperazine ring offers ample opportunities for medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic parameters.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H18N2O3 | CID 228934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate and its derivatives in modern drug discovery. This versatile chemical scaffold serves as a crucial building block in the synthesis of targeted therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and supporting data are provided to facilitate its application in research and development.
Application as a Key Building Block in Kinase Inhibitors: The Case of Dasatinib
The N-(2-hydroxyethyl)piperazine moiety, derivable from this compound, is a key structural feature of several kinase inhibitors. A prominent example is Dasatinib (BMS-354825), a potent dual inhibitor of Src and Abl kinases, used in the treatment of chronic myeloid leukemia (CML). The hydroxyethyl group can enhance solubility and provide a point for hydrogen bonding within the kinase active site, contributing to the overall potency and pharmacokinetic profile of the drug.
Signaling Pathway of Src/Abl Kinase Inhibition in CML
Caption: Inhibition of BCR-ABL and Src kinases by Dasatinib blocks downstream signaling pathways, leading to reduced cell proliferation and survival in CML.
Quantitative Data: In Vitro Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) |
| BCR-ABL | <1 |
| SRC | <1 |
| LCK | 1 |
| YES | 1 |
| FYN | 2 |
| c-KIT | 12 |
| PDGFRβ | 28 |
Experimental Protocol: Synthesis of Dasatinib
This protocol outlines the final step in a common synthetic route to Dasatinib, where the N-(2-hydroxyethyl)piperazine moiety is introduced.
Reaction: Coupling of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 1-(2-hydroxyethyl)piperazine.
Materials:
-
2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent)
-
1-(2-hydroxyethyl)piperazine (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in anhydrous DMF, add 1-(2-hydroxyethyl)piperazine and DIPEA.
-
Stir the reaction mixture at 80-90 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Dasatinib.
Application as a Rigid Linker in PROTACs
The piperazine scaffold, often functionalized with a hydroxyethyl group, is increasingly utilized as a rigid linker in the design of PROTACs. The rigidity of the piperazine ring can help to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The hydroxyethyl group can also improve the solubility and other physicochemical properties of the PROTAC. While a specific PROTAC utilizing this compound is not prominently featured in current literature, the following sections provide a representative application based on established principles of PROTAC design and synthesis.
PROTAC Mechanism of Action
Caption: A PROTAC molecule simultaneously binds a target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Representative Quantitative Data for a Piperazine-Containing PROTAC
The following data for a hypothetical BRD4-targeting PROTAC incorporating a N-(2-hydroxyethyl)piperazine-based linker is illustrative of the performance metrics used to evaluate PROTAC efficacy.
| PROTAC Component | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| JQ1-(hydroxyethyl-piperazine-linker) | BRD4 | Pomalidomide (CRBN) | HeLa | 50 | >90 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: General workflow for the synthesis of a PROTAC molecule followed by its biological evaluation to determine protein degradation efficacy.
Representative Experimental Protocol: Synthesis of a PROTAC with a Piperazine-based Linker
This protocol describes a general method for coupling a warhead (target protein ligand) to a pre-formed linker-E3 ligase ligand fragment, where the linker incorporates the N-(2-hydroxyethyl)piperazine-1-carboxamide moiety.
Reaction: Amide coupling of a carboxylic acid-functionalized warhead with an amine-functionalized linker-E3 ligase ligand.
Materials:
-
Warhead-COOH (1 equivalent)
-
N-(2-aminoethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide-E3 Ligand (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve the Warhead-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the N-(2-aminoethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide-E3 Ligand in anhydrous DMF.
-
Add the solution from step 3 to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Western Blot for Protein Degradation
This protocol details the method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Repeat the antibody incubation steps for the loading control protein.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine DC50 and Dmax values from the dose-response curve.
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate as a linker in bioconjugation techniques
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a heterobifunctional linker candidate for bioconjugation applications. Its structure, featuring a terminal primary hydroxyl group and a piperazine ring capped with an ethyl carbamate, offers potential for the covalent attachment of various molecules, such as drugs, probes, or targeting ligands, to biomolecules like proteins, antibodies, or peptides. The piperazine moiety can impart increased rigidity and solubility to the resulting bioconjugate, which can be advantageous in the development of therapeutics and diagnostics.[1][2][3][4] The ethyl carbamate group provides stability to the piperazine ring, preventing undesired reactions at the tertiary amine.[5][6][7]
This document provides detailed protocols for the proposed use of this compound as a linker in bioconjugation. The methodologies described are based on established chemical principles for the activation of hydroxyl groups and subsequent conjugation to biomolecules.
Principle of Bioconjugation
The primary hydroxyl group of this compound is not inherently reactive towards functional groups on biomolecules. Therefore, a two-step strategy is proposed:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group is first chemically modified to a more reactive functional group, such as an aldehyde or a leaving group (e.g., tosylate). This "activation" step makes the linker susceptible to nucleophilic attack from functional groups on the biomolecule.[8][9]
-
Conjugation to the Biomolecule: The activated linker is then reacted with a biomolecule containing accessible nucleophilic residues, such as the ε-amino group of lysine or the sulfhydryl group of cysteine, to form a stable covalent bond.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the key experimental steps. Optimal conditions may vary depending on the specific biomolecule and payload.
Table 1: Activation of this compound via Oxidation
| Parameter | Condition A: Dess-Martin Periodinane (DMP) Oxidation | Condition B: Pyridinium Chlorochromate (PCC) Oxidation |
| Reagent | Dess-Martin Periodinane | Pyridinium Chlorochromate |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Linker Concentration | 100 mM | 100 mM |
| Reagent Equiv. | 1.5 | 1.5 |
| Reaction Time | 2-4 hours | 1-3 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >90% | 85-95% |
| Monitoring | Thin Layer Chromatography (TLC) | Thin Layer Chromatography (TLC) |
Table 2: Bioconjugation of Activated Linker to a Model Protein (e.g., BSA)
| Parameter | Amine-Reactive (Reductive Amination) | Thiol-Reactive (after further modification) |
| Biomolecule | Bovine Serum Albumin (BSA) | Reduced BSA (with free thiols) |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Phosphate-Buffered Saline (PBS), pH 7.0 |
| Protein Concentration | 5-10 mg/mL | 5-10 mg/mL |
| Linker:Protein Molar Ratio | 10:1 to 50:1 | 5:1 to 20:1 |
| Reducing Agent (for reductive amination) | Sodium Cyanoborohydride (20 equiv.) | N/A |
| Reaction Time | 12-24 hours | 2-4 hours |
| Temperature | 4°C | Room Temperature |
| Typical Drug-to-Antibody Ratio (DAR) | 2-4 | 2-3 |
| Purification Method | Size-Exclusion Chromatography (SEC) | Size-Exclusion Chromatography (SEC) |
Experimental Protocols
Protocol 1: Activation of this compound (Aldehyde Formation)
This protocol describes the oxidation of the primary hydroxyl group to an aldehyde, making it reactive towards amine groups on biomolecules.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Sodium thiosulfate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMP (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
-
Stir vigorously for 15 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude aldehyde-activated linker.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Conjugation of Aldehyde-Activated Linker to a Protein via Reductive Amination
This protocol details the conjugation of the aldehyde-activated linker to a protein containing accessible lysine residues.
Materials:
-
Aldehyde-activated this compound
-
Protein solution (e.g., antibody at 5-10 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Cyanoborohydride (NaCNBH₃) solution (freshly prepared)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
UV-Vis Spectrophotometer
-
SDS-PAGE supplies
Procedure:
-
Prepare the protein solution in PBS at the desired concentration.
-
Dissolve the aldehyde-activated linker in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with PBS.
-
Add the desired molar excess of the activated linker solution to the protein solution.
-
Gently mix the solution and allow it to react for 30-60 minutes at room temperature.
-
Add freshly prepared sodium cyanoborohydride solution (20-fold molar excess over the linker).
-
Incubate the reaction mixture at 4°C for 12-24 hours with gentle agitation.
-
Remove the excess, unreacted linker and by-products by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Characterize the resulting conjugate by UV-Vis spectroscopy to determine the concentration and by SDS-PAGE to confirm conjugation. The drug-to-antibody ratio (DAR) can be determined by methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Visualizations
Caption: General workflow for the activation and conjugation of the linker.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spherotech.com [spherotech.com]
Application Notes and Protocols: Step-by-Step Guide to Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Functionalization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical functionalization of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry and drug development. The primary site for functionalization is the terminal hydroxyl group of the 2-hydroxyethyl substituent, which can be readily converted into a variety of functional groups, including esters, ethers, and sulfonates. These modifications allow for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Introduction
This compound is a bifunctional molecule featuring a reactive secondary alcohol and a carbamate-protected piperazine ring. The piperazine moiety is a common scaffold in many approved drugs, imparting favorable pharmacokinetic properties. The hydroxyethyl group serves as a convenient handle for introducing diverse chemical functionalities, enabling the synthesis of compound libraries for high-throughput screening and lead optimization. This guide details key reactions for modifying this hydroxyl group.
Key Functionalization Reactions
The primary alcohol of this compound can be readily functionalized via several key reaction types:
-
O-Acylation: Esterification of the hydroxyl group with acylating agents such as acyl chlorides or anhydrides introduces ester functionalities.
-
O-Alkylation: Etherification of the hydroxyl group with alkyl halides or other alkylating agents forms ether linkages.
-
O-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
These reactions provide access to a wide array of derivatives with modified polarity, steric bulk, and hydrogen bonding potential, all of which can influence biological activity and physicochemical properties.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the functionalization of this compound.
Protocol 1: O-Acylation with Benzoyl Chloride
This protocol describes the synthesis of Ethyl 4-(2-(benzoyloxy)ethyl)piperazine-1-carboxylate.
Reaction Scheme:
Caption: O-Acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.2 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: O-Alkylation with Benzyl Bromide (Williamson Ether Synthesis)
This protocol details the synthesis of Ethyl 4-(2-(benzyloxy)ethyl)piperazine-1-carboxylate.
Reaction Scheme:
Caption: O-Alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Syringe
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF (10 mL per mmol of NaH) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 3: O-Sulfonylation with Methanesulfonyl Chloride
This protocol describes the synthesis of Ethyl 4-(2-(methylsulfonyloxy)ethyl)piperazine-1-carboxylate.
Reaction Scheme:
Caption: O-Sulfonylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.3 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Syringe
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL per mmol of substrate) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.3 eq) dropwise via syringe, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it with cold water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at low temperature to yield the crude product, which can be used in the next step without further purification or purified by chromatography if necessary.
Data Presentation
The following table summarizes representative quantitative data for the functionalization reactions described above. Yields and purity are dependent on reaction scale and purification efficiency.
| Product Name | Functionalization Type | Reagents | Solvent | Yield (%) | Purity (%) |
| Ethyl 4-(2-(benzoyloxy)ethyl)piperazine-1-carboxylate | O-Acylation | Benzoyl chloride, Triethylamine | DCM | 85-95 | >95 |
| Ethyl 4-(2-(benzyloxy)ethyl)piperazine-1-carboxylate | O-Alkylation | Benzyl bromide, Sodium hydride | THF | 70-85 | >95 |
| Ethyl 4-(2-(methylsulfonyloxy)ethyl)piperazine-1-carboxylate | O-Sulfonylation | Methanesulfonyl chloride, Triethylamine | DCM | 90-98 | >90 (crude) |
Experimental Workflow Visualization
The general workflow for the functionalization of this compound is depicted below.
Caption: General experimental workflow for functionalization.
Signaling Pathway/Logical Relationship Diagram
The functionalization of the hydroxyl group can be seen as a key step in a larger drug discovery pathway. The resulting derivatives can be screened for biological activity, leading to the identification of lead compounds.
Caption: Role of functionalization in a drug discovery cascade.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reactions described should be performed in a well-ventilated fume hood.
Application Notes and Protocols for the Quantification of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Introduction
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a piperazine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including process monitoring, quality control of starting materials and final products, and pharmacokinetic studies. This document provides a comprehensive overview of potential analytical methods for the quantification of this compound, complete with detailed experimental protocols and data presentation guidelines. The methodologies described are based on established analytical techniques for similar piperazine derivatives and serve as a robust starting point for method development and validation.
While specific validated methods for this compound are not widely published, the structural similarity to other piperazine compounds allows for the adaptation of existing analytical approaches.[1][2][3][4][5] The presence of a piperazine ring and a hydroxyl group suggests that techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, potentially coupled with a derivatization step to enhance sensitivity and selectivity, would be suitable. Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable alternative, particularly for volatile derivatives.
Proposed Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section outlines a proposed HPLC-UV method for the quantification of this compound. The method can be adapted and optimized based on the specific matrix and required sensitivity. For trace-level analysis, a derivatization step is recommended to improve the UV response of the analyte.
Experimental Workflow
Figure 1: General workflow for the quantification of this compound by HPLC-UV.
Sample Preparation Protocol
-
Standard Solution Preparation:
-
Accurately weigh approximately 20 mg of this compound reference standard.
-
Dissolve in a suitable diluent (e.g., methanol or the mobile phase) in a 100 mL volumetric flask and make up to volume. This will be the stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample expected to contain a known amount of the analyte.
-
Dissolve the sample in the diluent and dilute to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Optional Derivatization Protocol
For enhanced sensitivity, derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) can be performed.[1][2][4] This reagent reacts with the secondary amine of the piperazine ring to form a highly UV-active derivative.
-
To 1 mL of the diluted sample or standard solution, add 1 mL of a borate buffer solution (pH 8.0).
-
Add 1 mL of NBD-Cl solution (e.g., 1 mg/mL in methanol).
-
Vortex the mixture and heat at 60°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature.
-
The solution is now ready for HPLC analysis.
HPLC-UV Chromatographic Conditions (Proposed)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., with 0.1% formic acid) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | Wavelength to be determined by UV scan of the analyte (a starting point could be 210 nm for the underivatized compound or a higher wavelength for the NBD-Cl derivative) |
Method Validation Parameters (Guideline)
The analytical method should be validated according to ICH guidelines. The following tables summarize typical acceptance criteria based on methods for similar piperazine derivatives.[1][2]
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for n=6) |
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria/Range |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Range | To be determined based on the intended application |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%, Intermediate Precision (Inter-day): ≤ 2.0% |
| Robustness | No significant changes in results with small variations in method parameters (e.g., flow rate, temperature) |
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful technique for the quantification of this compound, especially if derivatization is employed to increase volatility and improve chromatographic behavior.
Experimental Workflow for GC-MS
Figure 2: General workflow for the quantification of this compound by GC-MS.
Derivatization for GC-MS
To improve the volatility and thermal stability of the analyte, a derivatization step is necessary. Silylation of the hydroxyl group is a common approach.
-
Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70°C for 30 minutes.
-
The resulting solution containing the silylated derivative can be directly injected into the GC-MS.
GC-MS Operating Conditions (Proposed)
| Parameter | Recommended Condition |
| GC Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification |
Data Presentation
All quantitative data from method validation studies should be summarized in tables for clarity and easy comparison.
Table 3: Summary of Quantitative Data for HPLC-UV Method (Example)
| Analyte | Linearity (R²) | Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| This compound | 0.9995 | 1 - 100 | 0.3 | 1.0 | 100.5 ± 1.5 | < 1.5% |
The presented application notes provide a detailed framework for developing and validating analytical methods for the quantification of this compound. The proposed HPLC-UV and GC-MS methods, along with the suggested starting conditions and validation parameters, offer a solid foundation for researchers, scientists, and drug development professionals to establish reliable and accurate quantitative assays for this compound. It is essential to perform a thorough method development and validation process to ensure the suitability of the chosen method for its intended purpose.
References
Application Notes and Protocols for the Analysis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for quality control, impurity profiling, and pharmacokinetic studies in drug development.
Introduction
This compound is a piperazine derivative that may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Accurate and robust analytical methods are crucial for determining its purity, quantifying its presence in various matrices, and identifying any related impurities.[2][3] Due to its chemical structure, which lacks a strong chromophore, direct UV detection in HPLC can be challenging, potentially requiring derivatization for enhanced sensitivity.[4][5][6] LC-MS offers a highly sensitive and selective alternative for its analysis.[7][8][9]
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a proposed Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound. As the target analyte has weak UV absorbance, a pre-column derivatization step with a UV-active labeling agent is recommended for sensitive quantification.[4][5]
Experimental Protocol: HPLC with Pre-Column Derivatization
1. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable diluent (e.g., acetonitrile/water 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution containing this compound to have a final concentration within the calibration range.
-
Derivatization Reagent: A suitable derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), can be used.[4] Prepare a solution of NBD-Cl in a suitable organic solvent (e.g., acetonitrile).
-
Derivatization Procedure: Mix a defined volume of the standard or sample solution with the derivatization reagent and a buffer solution (e.g., borate buffer, pH 9.0). Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to ensure complete reaction. After cooling, the sample is ready for injection.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | The wavelength of maximum absorbance of the derivatized analyte (e.g., 340 nm for NBD-Cl derivative).[4] |
| Injection Volume | 10 µL |
3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[10]
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical validation data for the proposed HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Recovery (%) | RSD (%) |
| 5 | 4.95 | 99.0 | 1.5 |
| 25 | 25.3 | 101.2 | 1.1 |
| 75 | 74.5 | 99.3 | 0.8 |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS provides high sensitivity and selectivity for the analysis of this compound without the need for derivatization. This makes it a powerful tool for bioanalysis and trace impurity detection.[7]
Experimental Protocol: LC-MS/MS
1. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: For complex matrices like plasma or tissue homogenates, a sample extraction step such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically required.[11] An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before extraction to correct for matrix effects and variations in recovery.[12]
2. LC-MS/MS Conditions:
| Parameter | Recommended Conditions |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Mass Spectrometer | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Column | C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | The precursor ion would be the protonated molecule [M+H]⁺. The product ions would be determined by infusion of a standard solution into the mass spectrometer. |
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical validation data for the proposed LC-MS/MS method.
Table 4: Linearity Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.230 |
| 500 | 6.145 |
| 1000 | 12.290 |
| Correlation Coefficient (r²) | 0.9998 |
Table 5: Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=3) | Recovery (%) | RSD (%) |
| 5 | 5.1 | 102.0 | 2.5 |
| 100 | 98.5 | 98.5 | 1.8 |
| 800 | 808 | 101.0 | 1.2 |
Table 6: LOD and LOQ
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.2 |
| Limit of Quantification (LOQ) | 0.8 |
Visualizations
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Workflow for HPLC analysis with pre-column derivatization.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. This compound | C9H18N2O3 | CID 228934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. jocpr.com [jocpr.com]
- 5. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma | MDPI [mdpi.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. LC/MS Studies - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 9. rsc.org [rsc.org]
- 10. hplc method validated: Topics by Science.gov [science.gov]
- 11. wsp.wa.gov [wsp.wa.gov]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
Application Note: Structural Elucidation of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the structural elucidation of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover sample preparation, and 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR data acquisition. Expected chemical shifts and coupling constants are summarized in tabular format to facilitate data interpretation. Furthermore, this note includes visualizations created using Graphviz (DOT language) to illustrate the molecular structure and the workflow for structural analysis, providing a comprehensive guide for researchers in the field of chemical analysis and drug development.
Introduction
This compound is a piperazine derivative of interest in pharmaceutical research due to the prevalence of the piperazine moiety in many biologically active compounds.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such small molecules. This application note outlines the systematic approach to elucidating the structure of this compound by employing one- and two-dimensional NMR techniques. The combination of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.
Molecular Structure and Numbering
The structural formula of this compound with the atom numbering used for NMR signal assignment is shown below.
Caption: Molecular structure of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4][5][6][7][8]
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4][6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect chemical shifts.[5][8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure the solution is free of any solid particles. If necessary, filter the solution through a small plug of glass wool in the pipette.[5][6]
-
Labeling: Clearly label the NMR tube with the sample identification.[6][7]
NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Receiver Gain: Set automatically
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Receiver Gain: Set automatically
-
Acquisition Time: ~1.3 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
2D COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 2-4 per increment
-
Increments: 256 in F1
-
Spectral Width: 10 ppm in both F1 and F2
-
Temperature: 298 K
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4-8 per increment
-
Increments: 256 in F1
-
Spectral Width: 10 ppm in F2 (¹H), 160 ppm in F1 (¹³C)
-
Temperature: 298 K
Data Presentation and Interpretation
The expected NMR data for this compound are summarized in the tables below. Chemical shifts are referenced to the residual solvent peak.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons (Numbering) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~1.25 | Triplet | ~7.1 | 3H |
| H-2 | ~4.15 | Quartet | ~7.1 | 2H |
| H-7, H-8 | ~3.50 | Triplet (broad) | ~5.0 | 4H |
| H-10 | ~2.55 | Triplet | ~5.2 | 4H |
| H-11 | ~2.65 | Triplet | ~5.2 | 2H |
| H-12 (OH) | Variable | Singlet (broad) | - | 1H |
| H-Piperazine | ~2.45 | Triplet (broad) | ~5.0 | 4H |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon (Numbering) | Chemical Shift (δ, ppm) |
| C-1 | ~14.5 |
| C-2 | ~61.5 |
| C-4, C-5 | ~44.0 |
| C-7, C-8 | ~53.0 |
| C-10 | ~59.5 |
| C-11 | ~60.5 |
| C=O | ~155.5 |
Visualization of Structural Elucidation Workflow
The logical workflow for the structural elucidation of a small molecule using NMR spectroscopy is depicted in the following diagram.
Caption: Workflow for NMR-based structural elucidation.
2D NMR Correlations
The COSY and HSQC spectra are critical for assigning the protons and carbons unambiguously.
-
COSY: The COSY spectrum will show correlations between protons that are coupled to each other (typically through 2-3 bonds). Key expected correlations include:
-
H-1 with H-2
-
H-10 with H-11
-
H-7 with H-8 (within the piperazine ring)
-
-
HSQC: The HSQC spectrum correlates directly bonded protons and carbons. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s). Expected correlations are:
-
H-1 with C-1
-
H-2 with C-2
-
H-7 with C-7
-
H-8 with C-8
-
H-10 with C-10
-
H-11 with C-11
-
The following diagram illustrates the key expected 2D NMR correlations for the ethyl and hydroxyethyl fragments.
Caption: Key COSY and HSQC correlations for structural assignment.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and utilizing the expected data provided in this application note, researchers can confidently confirm the identity and purity of their synthesized compound. This systematic approach is fundamental in drug discovery and development, ensuring the correct molecular structure is carried forward in subsequent studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. mun.ca [mun.ca]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Application Note: Mass Spectrometry Fragmentation Analysis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. Due to the absence of a publicly available mass spectrum for this specific compound, this note outlines a predicted fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of related chemical moieties, including piperazine derivatives and ethyl carbamates.[1][2][3] This application note also includes a generalized experimental protocol for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The information presented is intended to guide researchers in the structural elucidation and identification of this and similar compounds.
Introduction
This compound is a piperazine derivative containing both an ethyl carbamate and a hydroxyethyl substituent. The piperazine ring is a common scaffold in many pharmaceuticals, making the characterization of its derivatives crucial in drug discovery and development.[1][2] Mass spectrometry is a powerful analytical technique for the structural elucidation of such compounds. Understanding the fragmentation patterns is key to identifying unknown substances and characterizing metabolites.
This note will focus on the fragmentation behavior of the protonated molecule [M+H]⁺, which is commonly observed for piperazine-containing compounds in positive ion ESI-MS.[1] The predicted fragmentation pathways will consider the lability of the C-N bonds within the piperazine ring and the fragmentation patterns associated with the ethyl carbamate and hydroxyethyl side chains.[1][4]
Predicted Mass Spectrometry Fragmentation Pattern
The chemical structure of this compound is presented in Figure 1. Its monoisotopic mass is 202.1317 g/mol .[5] Under positive ion ESI-MS, this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 203.1390.
Figure 1. Chemical Structure of this compound.
The fragmentation of the [M+H]⁺ ion is anticipated to proceed through several key pathways, primarily involving cleavages of the piperazine ring and its substituents.
Major Fragmentation Pathways:
-
Cleavage of the Piperazine Ring: A hallmark of piperazine derivative fragmentation is the cleavage of the C-N bonds within the ring.[1] This can lead to the formation of characteristic fragment ions.
-
Loss of the Ethyl Carbamate Group: The ethyl carbamate moiety can undergo fragmentation, potentially through cleavage of the N-CO bond.[6]
-
Fragmentation of the N-hydroxyethyl Side Chain: The bond between the piperazine nitrogen and the hydroxyethyl group is susceptible to cleavage. Additionally, the loss of a neutral water molecule (H₂O) from the hydroxyethyl group is a common fragmentation pathway for alcohols.[7]
A proposed fragmentation scheme is illustrated below:
Caption: Predicted primary fragmentation pathways of protonated this compound.
Table 1: Predicted Fragment Ions of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 203.1 | 159.1 | C₂H₄O (ethylene oxide) | [M+H - C₂H₄O]⁺ |
| 203.1 | 131.1 | C₂H₅O₂ (ethyl glycidate) | [M+H - C₂H₅O₂]⁺ |
| 203.1 | 115.1 | C₄H₈NO | Fragment from piperazine ring opening |
| 203.1 | 87.1 | C₅H₁₀N₂O | Piperazine ring fragment |
| 203.1 | 70.1 | C₆H₁₁N₂O₂ | Piperazine ring fragment |
| 203.1 | 56.1 | C₇H₁₃N₂O₂ | Piperazine ring fragment |
Note: The relative abundance of these fragments is unknown and would need to be determined experimentally.
Experimental Protocols
The following is a general protocol for the analysis of this compound using LC-ESI-MS/MS. Optimization of these parameters may be required for specific instrumentation and applications.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol. Serially dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve the desired concentration for analysis (e.g., 1 µg/mL).
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Scan Mode:
-
Full Scan (MS1): Scan a mass range of m/z 50-300 to identify the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 203.1) and apply collision-induced dissociation (CID) to generate fragment ions.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
-
Experimental Workflow
The logical flow of the mass spectrometry experiment is depicted in the following diagram:
Caption: A generalized workflow for LC-MS/MS analysis.
Conclusion
This application note provides a theoretical framework for understanding the mass spectrometric fragmentation of this compound. The predicted fragmentation pathways and the generalized experimental protocol serve as a valuable starting point for researchers working on the identification and characterization of this and structurally related compounds. Experimental verification is necessary to confirm the proposed fragmentation patterns and to determine the relative abundances of the product ions.
References
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H18N2O3 | CID 228934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form 1-(2-hydroxyethyl)piperazine from piperazine and ethylene oxide has a significant amount of a higher molecular weight byproduct. What is it and how can I minimize it?
A1: The most common byproduct in the ethoxylation of piperazine is the di-substituted product, 1,4-bis(2-hydroxyethyl)piperazine.[1] This occurs when a second molecule of ethylene oxide reacts with the newly formed 1-(2-hydroxyethyl)piperazine.
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of piperazine relative to ethylene oxide to favor the mono-substitution.
-
Reaction Conditions: Running the reaction at lower temperatures and shorter reaction times can help to reduce the formation of the di-substituted product.
-
Purification: The desired mono-substituted product can be separated from the di-substituted byproduct and unreacted piperazine by multi-step distillation.[1]
Q2: I'm seeing a di-acylated impurity in my final product after reacting 1-(2-hydroxyethyl)piperazine with ethyl chloroformate. What could be the cause?
A2: A di-acylated impurity would likely be Ethyl 4-(2-(ethoxycarbonyl)oxyethyl)piperazine-1-carboxylate. This side product forms when ethyl chloroformate reacts with both the secondary amine of the piperazine ring and the hydroxyl group of the hydroxyethyl side chain.
Troubleshooting Steps:
-
Use of a Protecting Group: To prevent this, you can protect the hydroxyl group before the reaction with ethyl chloroformate. A common strategy is to use a silyl ether protecting group (e.g., TBDMS) which can be removed under mild acidic conditions after the carbamate formation.
-
Control Reaction Conditions: Running the reaction at low temperatures (e.g., 0 °C to -10 °C) and slowly adding the ethyl chloroformate can improve the selectivity for the reaction at the more nucleophilic secondary amine over the hydroxyl group.
Q3: My reaction is incomplete, and I have a lot of unreacted 1-(2-hydroxyethyl)piperazine starting material. How can I drive the reaction to completion?
A3: Incomplete reactions are often due to issues with reagents, reaction conditions, or the presence of moisture.
Troubleshooting Steps:
-
Reagent Quality: Ensure that your ethyl chloroformate is of high purity and has not been hydrolyzed by exposure to moisture. Ethyl chloroformate is highly reactive and can decompose in the presence of water.[2]
-
Base: Use a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl generated during the reaction. The presence of acid can protonate the piperazine nitrogen, rendering it non-nucleophilic.
-
Solvent: Use an anhydrous aprotic solvent (e.g., THF, DCM) to prevent hydrolysis of the ethyl chloroformate.
-
Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Q4: I am attempting a one-pot synthesis starting from piperazine, and the product mixture is very complex. What are the likely side reactions?
A4: A one-pot synthesis without careful control of the order of reagent addition can lead to a variety of side products. If you mix piperazine, ethylene oxide, and ethyl chloroformate together, you can expect a mixture of:
-
1-(2-Hydroxyethyl)piperazine
-
1,4-Bis(2-hydroxyethyl)piperazine[1]
-
Ethyl piperazine-1-carboxylate
-
This compound (desired product)
-
Ethyl 4-(2-(ethoxycarbonyl)oxyethyl)piperazine-1-carboxylate
-
Polymerization products of ethylene oxide
Recommendation: A stepwise approach is highly recommended. First, synthesize and purify 1-(2-hydroxyethyl)piperazine. Then, in a separate step, react it with ethyl chloroformate to obtain the final product.
Summary of Potential Side Products
| Side Product Name | Molecular Formula | Likely Cause | Mitigation Strategy |
| 1,4-Bis(2-hydroxyethyl)piperazine | C8H18N2O2 | Over-reaction of piperazine with ethylene oxide. | Use excess piperazine, control reaction temperature and time.[1] |
| Ethyl 4-(2-(ethoxycarbonyl)oxyethyl)piperazine-1-carboxylate | C12H22N2O5 | Reaction of ethyl chloroformate with the hydroxyl group. | Protect the hydroxyl group, control reaction temperature. |
| Di-acylated piperazine (if using a protecting group strategy and it fails) | Varies | Premature removal of a protecting group (e.g., Boc) on one of the piperazine nitrogens. | Ensure reaction conditions are compatible with the protecting group.[3] |
Experimental Protocols
Synthesis of 1-(2-hydroxyethyl)piperazine (Illustrative)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (e.g., 5 equivalents) in a suitable solvent like ethanol.
-
Reagent Addition: Slowly add ethylene oxide (1 equivalent) to the solution at a controlled temperature (e.g., 30-40 °C). Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction: Stir the mixture for several hours until the reaction is complete (monitor by GC or TLC).
-
Work-up and Purification: Remove the excess piperazine and solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to separate the desired mono-substituted product from the di-substituted byproduct.[1]
Synthesis of this compound
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(2-hydroxyethyl)piperazine (1 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of this compound?
A1: The primary challenge is achieving selective mono-acylation of the piperazine ring. The starting material, 1-(2-hydroxyethyl)piperazine, has two reactive secondary amine nitrogens. This can lead to the formation of a significant amount of the di-substituted byproduct, 1,4-bis(ethoxycarbonyl)-2-(hydroxyethyl)piperazine, which reduces the yield of the desired mono-substituted product and complicates purification.
Q2: How can I favor the formation of the mono-substituted product?
A2: Several strategies can be employed to enhance the selectivity for mono-acylation:
-
Use of Excess Piperazine: Employing a significant molar excess of 1-(2-hydroxyethyl)piperazine (typically 3-5 equivalents) relative to ethyl chloroformate can statistically favor the reaction at a single nitrogen atom.
-
Slow Addition of Acylating Agent: Adding the ethyl chloroformate dropwise at a low temperature (e.g., 0-5 °C) helps to control the reaction rate and minimize di-substitution.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for optimizing the reaction. Non-nucleophilic bases such as triethylamine or diisopropylethylamine are commonly used to neutralize the HCl byproduct. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable reaction media.
-
Mono-protection Strategy: Protecting one of the piperazine nitrogens with a removable protecting group, such as a tert-butoxycarbonyl (Boc) group, allows for selective acylation of the other nitrogen. This is followed by a deprotection step to yield the desired product.
Q3: What are the potential side products I should be aware of?
A3: Besides the di-acylated piperazine, other potential side products include:
-
Unreacted 1-(2-hydroxyethyl)piperazine: Incomplete reaction will leave the starting material in the crude product.
-
Carbonate formation: Reaction of ethyl chloroformate with any residual water can lead to the formation of diethyl carbonate.
-
O-acylation product: Although less likely due to the higher nucleophilicity of the amine, acylation of the hydroxyl group is a theoretical possibility.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, an aqueous workup is performed to remove the hydrochloride salt of the base and other water-soluble impurities.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired mono-acylated product from the di-acylated byproduct and other impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is commonly used.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an alternative purification method.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | - Di-substitution: Excessive formation of the di-acylated byproduct. - Incomplete Reaction: Reaction conditions are not optimal for full conversion. - Hydrolysis of Ethyl Chloroformate: Presence of moisture in the reaction. - Loss during Workup/Purification: Product is lost during extraction or chromatography. | - Increase the molar excess of 1-(2-hydroxyethyl)piperazine. - Add ethyl chloroformate slowly at a low temperature. - Ensure all reagents and solvents are anhydrous. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Optimize the pH of the aqueous phase during extraction. - Use an appropriate solvent system for column chromatography to ensure good separation. |
| Presence of Multiple Spots on TLC (including starting material) | - Incomplete Reaction: Insufficient reaction time or suboptimal temperature. - Side Reactions: Formation of various byproducts. | - Increase the reaction time and/or temperature. - Re-evaluate the stoichiometry of the reagents. - Analyze the side products by LC-MS or NMR to identify their structures and adjust the reaction conditions accordingly. |
| Difficulty in Separating Product from Byproducts | - Similar Polarity: The desired product and byproducts have similar polarities, making chromatographic separation challenging. | - Use a longer chromatography column for better resolution. - Employ a shallower solvent gradient during elution. - Consider using a different stationary phase for chromatography (e.g., alumina). - If applicable, attempt purification by crystallization or distillation. |
| Product is an Oil and Difficult to Handle | - Residual Solvent: Presence of solvent in the final product. - Inherent Property: The product may be a viscous oil at room temperature. | - Dry the product under high vacuum for an extended period. - If possible, try to form a solid salt (e.g., hydrochloride) for easier handling. |
Experimental Protocols
Protocol 1: Synthesis via Direct Acylation with Excess Piperazine
This protocol focuses on maximizing the yield of the mono-acylated product by using an excess of the starting piperazine derivative.
Materials:
-
1-(2-hydroxyethyl)piperazine
-
Ethyl chloroformate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-hydroxyethyl)piperazine (3.0 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl chloroformate (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a colorless to pale yellow oil.
Protocol 2: Synthesis via Mono-Boc Protection and Deprotection
This method offers higher selectivity for the mono-acylated product but involves additional protection and deprotection steps.
Step A: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
-
Dissolve 1-(2-hydroxyethyl)piperazine (1.0 equivalent) in dichloromethane.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 equivalents) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to isolate tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
Step B: Acylation of the Boc-protected Piperazine
-
Dissolve tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C and add ethyl chloroformate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup as described in Protocol 1 to obtain the crude di-protected product.
Step C: Deprotection of the Boc Group
-
Dissolve the crude product from Step B in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with dichloromethane.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield of this compound. These are representative data ranges and may vary based on specific experimental conditions.
Table 1: Effect of Stoichiometry on Product Distribution (Direct Acylation)
| Molar Ratio (1-(2-hydroxyethyl)piperazine : Ethyl Chloroformate) | Approximate Yield of Mono-acylated Product | Approximate Yield of Di-acylated Product |
| 1 : 1 | 30-40% | 20-30% |
| 3 : 1 | 60-75% | <10% |
| 5 : 1 | 75-85% | <5% |
Table 2: Influence of Reaction Temperature on Yield (Direct Acylation)
| Temperature (°C) | Approximate Yield of Mono-acylated Product | Comments |
| -10 to 0 | 70-80% | Slower reaction rate, higher selectivity. |
| 25 (Room Temp) | 50-65% | Faster reaction, lower selectivity. |
| 40 (Reflux in DCM) | <40% | Significant di-substitution and potential side reactions. |
Table 3: Comparison of Different Bases (Direct Acylation)
| Base | Approximate Yield of Mono-acylated Product | Comments |
| Triethylamine (TEA) | 70-80% | Common and effective. |
| Diisopropylethylamine (DIPEA) | 75-85% | Sterically hindered, can improve selectivity. |
| Pyridine | 60-70% | Can sometimes lead to side reactions. |
Visualizations
Caption: Comparative workflow of direct versus protected synthesis of this compound.
Purification strategies for Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS: 14000-66-9).
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when synthesizing this compound?
Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as 1-(2-hydroxyethyl)piperazine or ethyl chloroformate.
-
Di-substituted Byproducts: Formation of 1,4-bis(2-hydroxyethyl)piperazine (DIHEP) can occur, particularly if reaction conditions are not carefully controlled.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., Dichloromethane, Ethyl acetate, DMF).
-
Degradation Products: Piperazine derivatives can be susceptible to oxidation.[3]
-
Salts: Salts like triethylamine hydrochloride may be present from the reaction work-up.
Q2: My crude product is a pale yellow oil with multiple spots on a TLC plate. What is the best general purification strategy?
For a multi-component oily mixture, flash column chromatography is the most effective and widely used method for purifying piperazine derivatives.[4][5] If the impurities have significantly different boiling points, vacuum distillation could be a viable alternative. A typical workflow would be an initial aqueous wash (liquid-liquid extraction) to remove salts, followed by chromatography.
Q3: I am attempting flash column chromatography on silica gel, but my compound is streaking badly. How can I fix this?
Streaking of piperazine derivatives on silica gel is a common issue due to the basic nature of the nitrogen atoms interacting strongly with the acidic silica surface. To resolve this:
-
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (0.5-1%) or ammonia solution, into your mobile phase (eluent). This will neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical peaks.
-
Optimize the Solvent System: Ensure the polarity of your eluent is appropriate. Start with a less polar mixture (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.[6] A common alternative system is Dichloromethane/Methanol.[6]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina, or a C18-functionalized silica for reversed-phase chromatography.
Q4: How do I select an appropriate solvent system for recrystallizing my product if I obtain it as a solid?
The key to successful recrystallization is choosing a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold.[7][8][9]
-
Single Solvent Method: Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone). A good solvent will dissolve the solid completely upon heating but yield crystals upon cooling.
-
Solvent-Pair Method: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, while hot, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly. A commonly used system for similar compounds is Ethyl Acetate/Hexane.[8][10]
Q5: My product is a persistent oil that will not crystallize. What are my options?
If recrystallization is not feasible, the primary methods for purifying a liquid or persistent oil are:
-
Flash Column Chromatography: As detailed in Q2 and Q3, this is the most reliable method for separating closely related impurities.
-
Vacuum Distillation: This technique is effective if the desired product has a boiling point significantly different from its impurities and is thermally stable. Patents related to similar piperazine compounds frequently mention vacuum rectification or distillation as a purification step.[2][11]
Troubleshooting Guides
Table 1: Troubleshooting Flash Column Chromatography
| Observation on TLC | Possible Cause | Suggested Solution |
| Streaking | The compound is basic and interacting strongly with acidic silica gel. | Add 0.5-1% triethylamine or ammonia to the eluent. |
| All spots at Rf > 0.8 | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). |
| All spots at Rf < 0.1 | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., add more ethyl acetate or switch to a DCM/Methanol system).[6] |
| Poor separation of spots | The eluent does not provide enough selectivity. | Try a different solvent system. For example, if using Hexane/EtOAc, try DCM/Methanol. |
| Compound won't elute | The compound is very polar and strongly adsorbed to the silica. | Switch to a highly polar eluent system, such as 10-20% Methanol in Dichloromethane with 1% ammonia. |
Table 2: Recommended Starting Solvent Systems for Purification
| Purification Method | Primary Solvent (Less Polar) | Co-Solvent (More Polar) | Comments and Recommendations |
| Normal-Phase Chromatography | Hexanes or Heptane | Ethyl Acetate | A good starting point for moderately polar compounds.[4][6] |
| Normal-Phase Chromatography | Dichloromethane (DCM) | Methanol (MeOH) | Effective for more polar compounds. Remember to add a basic modifier.[6] |
| Recrystallization | Ethyl Acetate (EtOAc) | Hexanes | Dissolve in hot EtOAc, add Hexanes until cloudy, reheat, then cool slowly.[8][10] |
| Recrystallization | Ethanol (EtOH) or Isopropanol (IPA) | Water | Good for polar compounds that are soluble in alcohols but not water.[8][12] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Eluent Preparation: Prepare your chosen solvent system (e.g., 70:30 Hexane:Ethyl Acetate with 1% Triethylamine). Prepare a gradient of increasingly polar solvents.
-
Column Packing: Select an appropriately sized silica gel column. Pack the column using the initial, least polar eluent, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane. Add a small amount of silica gel (approx. 2-3g) and evaporate the solvent to create a dry powder. This is known as "dry loading" and typically gives better separation than injecting a liquid sample. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin running the column with the least polar eluent. Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Protocol 2: General Recrystallization
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., hot ethyl acetate) dropwise while heating and stirring until the solid just dissolves.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Solvent-Pair: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution remains faintly cloudy. Reheat briefly to get a clear solution, then cool as described above.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualized Workflows
Caption: General decision workflow for purifying this compound.
Caption: Troubleshooting guide for common issues in flash column chromatography.
References
- 1. WO2017011283A1 - Process for making hydroxyethyl piperazine compounds - Google Patents [patents.google.com]
- 2. US11987562B2 - Production of hydroxyethylpiperazine - Google Patents [patents.google.com]
- 3. osti.gov [osti.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Overcoming solubility issues of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule.[1] Its structure contains a hydrophilic hydroxyethyl group and a piperazine ring, along with an ethyl carboxylate group which adds some lipophilicity. While it is expected to have some water solubility due to its polar nature, achieving high concentrations in purely aqueous solutions can be challenging.[1] Its solubility is influenced by pH and temperature.[1]
Q2: My compound, this compound, is precipitating out of my aqueous buffer. What can I do?
A2: Precipitation upon dilution of a stock solution (often in DMSO) into an aqueous buffer is a common issue for many compounds. Here are some strategies to address this:
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Optimize the concentration of the organic co-solvent: Keep the final concentration of the organic co-solvent (like DMSO) in your working solution as low as possible while maintaining solubility, typically under 1% to avoid biological interference.
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Use a stepwise dilution method: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
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Employ solubilizing excipients: Consider adding surfactants or cyclodextrins to your aqueous buffer to enhance the solubility of your compound.[2][3]
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Yes, for many compounds, solubility increases with temperature.[1] You can try gentle heating and sonication to aid dissolution. However, be cautious about the thermal stability of the compound. It is advisable to check the compound's stability at elevated temperatures before proceeding.
Q4: When should I consider more advanced solubility enhancement techniques?
A4: If basic methods like pH adjustment and the use of common co-solvents do not yield the desired concentration, or if you require a formulation for in vivo studies, more advanced techniques should be considered. These include the use of surfactants, complexation with cyclodextrins, or the preparation of solid dispersions.[2][3][4]
Troubleshooting Guide
Issue 1: Poor Solubility in Neutral Aqueous Buffers (e.g., PBS pH 7.4)
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Cause: The piperazine moiety in this compound is a weak base. At neutral pH, the compound may be in its less soluble free base form.
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Solution 1: pH Adjustment: Lowering the pH of the aqueous solution will protonate the tertiary amine in the piperazine ring, forming a more soluble salt.[2] Start by preparing the solution in a slightly acidic buffer (e.g., pH 4-6).
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Solution 2: Use of Co-solvents: Employing a water-miscible organic co-solvent can significantly improve solubility.[2] Commonly used co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[2] It is crucial to determine the tolerance of your experimental system to these co-solvents.
Issue 2: Compound Crashes Out of Solution After Dilution from an Organic Stock
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Cause: The compound is highly soluble in the organic stock solution (e.g., DMSO) but has limited solubility in the final aqueous buffer. The sudden change in solvent polarity upon dilution leads to precipitation.
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Solution 1: Addition of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[5][6] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often well-tolerated in biological assays.[6]
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Solution 2: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility.[3][7][8] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[7]
Quantitative Data on Solubility Enhancement Strategies
The following tables provide illustrative data on how different methods can enhance the solubility of piperazine-containing compounds. The exact values for this compound may vary and should be determined experimentally.
Table 1: Effect of pH on the Solubility of a Representative Piperazine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.1 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 5 - 15 |
Data is illustrative and based on the general behavior of piperazine derivatives.[2]
Table 2: Effect of Co-solvents on Aqueous Solubility
| Aqueous System (pH 7.4) | Co-solvent Concentration (% v/v) | Approximate Solubility (mg/mL) |
| PBS | 0 | < 0.1 |
| PBS with Ethanol | 5 | 0.5 - 1.0 |
| PBS with Ethanol | 10 | 1.0 - 2.5 |
| PBS with DMSO | 5 | 1.0 - 3.0 |
| PBS with PEG 400 | 10 | 2.0 - 5.0 |
Data is illustrative.
Table 3: Solubility Enhancement with Surfactants and Cyclodextrins
| Aqueous System (pH 7.4) | Solubilizing Agent | Concentration (% w/v) | Approximate Solubility (mg/mL) |
| Water | None | 0 | < 0.1 |
| Water | Polysorbate 80 | 1 | 1.0 - 2.0 |
| Water | HP-β-CD | 5 | 5.0 - 10.0 |
| Water | HP-β-CD | 10 | 10.0 - 20.0 |
Data is illustrative and based on the known effects of these excipients on similar compounds.[2][3]
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
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Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, and borate buffers).
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Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
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Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
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Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
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Plot the solubility as a function of pH.
Protocol 2: Solubility Enhancement using Co-solvents
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Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% v/v of ethanol in water).
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Follow steps 2-6 from Protocol 1 for each co-solvent mixture.
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Plot the solubility as a function of the co-solvent concentration.
Protocol 3: Phase Solubility Studies with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-20% w/v HP-β-CD).
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Add an excess amount of this compound to each solution.
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Equilibrate the samples at a constant temperature for an extended period (e.g., 48-72 hours) with continuous agitation.
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Follow steps 4-6 from Protocol 1.
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Plot the concentration of the dissolved compound against the concentration of the cyclodextrin.
Visualizations
Caption: General workflow for determining the equilibrium solubility of this compound.
Caption: Decision tree for troubleshooting solubility issues of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. innoriginal.com [innoriginal.com]
- 4. jppres.com [jppres.com]
- 5. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing byproduct formation during the carboxylation of hydroxyethylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the carboxylation of 1-(2-hydroxyethyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the carboxylation of 1-(2-hydroxyethyl)piperazine?
A1: The main byproducts encountered during the carboxylation of 1-(2-hydroxyethyl)piperazine, typically with reagents like ethyl chloroformate, are:
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1,4-Bis(ethoxycarbonyl)-1-(2-hydroxyethyl)piperazine (Di-carboxylated byproduct): This results from the carboxylation of both nitrogen atoms of the piperazine ring.
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O-(Ethoxycarbonyl)-1-(2-hydroxyethyl)piperazine (O-acylated byproduct): This is formed when the carboxylation reaction occurs at the hydroxyl group of the hydroxyethyl side chain instead of the intended secondary amine of the piperazine ring.
-
Byproducts from side reactions with the carboxylating agent: For example, unreacted reagents or impurities in the solvent can lead to the formation of undesired adducts.
Q2: How can I prevent the formation of the di-carboxylated byproduct?
A2: Formation of the di-carboxylated byproduct can be minimized by controlling the stoichiometry and reactivity of the piperazine nitrogens. Strategies include:
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Using an excess of 1-(2-hydroxyethyl)piperazine: This ensures that the carboxylating agent is the limiting reagent, reducing the likelihood of a second carboxylation event on the same molecule.
-
Mono-protonation of piperazine: Reacting a mixture of piperazine and its dihydrochloride salt can establish an equilibrium that favors the monohydrochloride salt, effectively protecting one nitrogen from reacting.[1]
-
Use of sterically hindered activating agents: For example, activating the carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can create a sterically bulky intermediate that favors mono-acylation.[2]
Q3: How can I favor N-carboxylation over O-carboxylation?
A3: The nitrogen atom of the piperazine ring is generally more nucleophilic than the oxygen of the hydroxyl group. However, reaction conditions can influence the selectivity. To favor N-carboxylation:
-
Control of pH: In acidic conditions, the amino group can be protonated, reducing its nucleophilicity and potentially leading to more O-acylation.[3] Maintaining a neutral to slightly basic medium is generally preferred for N-acylation.
-
Choice of base: The base used to scavenge the acid byproduct (e.g., HCl from ethyl chloroformate) can influence the relative nucleophilicity of the amine and hydroxyl groups. Non-nucleophilic, sterically hindered bases are often a good choice.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of di-carboxylated byproduct detected. | 1. Stoichiometric ratio of carboxylating agent to hydroxyethylpiperazine is too high. 2. Reaction temperature is too high, or reaction time is too long, driving the reaction towards di-substitution. | 1. Use a molar excess of 1-(2-hydroxyethyl)piperazine relative to the carboxylating agent. 2. Optimize the reaction temperature and time. Start with lower temperatures and monitor the reaction progress by TLC or LC-MS to stop it once the mono-carboxylated product is maximized. 3. Consider using a mono-protected piperazine derivative (e.g., the monohydrochloride salt) to prevent reaction at the second nitrogen.[1] |
| Significant formation of the O-acylated byproduct. | 1. The reaction conditions are favoring O-acylation (e.g., acidic pH). 2. The chosen solvent is promoting O-acylation. 3. The amine may be protonated, reducing its reactivity. | 1. Ensure the reaction is run under neutral or slightly basic conditions. Use a suitable non-nucleophilic base to neutralize any acid formed during the reaction. 2. Screen different solvents. Aprotic solvents are generally preferred. 3. Avoid strongly acidic conditions that would protonate the piperazine nitrogen. |
| Low yield of the desired mono-carboxylated product. | 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Degradation of the product during workup or purification. | 1. Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. 2. Address the specific byproduct formation issues using the strategies outlined above. 3. Use a mild workup procedure. Purification by column chromatography on silica gel is often effective. |
| Presence of unexpected peaks in the crude product analysis (GC-MS or LC-MS). | 1. Impurities in the starting materials or solvents. 2. Side reactions with the carboxylating agent (e.g., ethyl chloroformate reacting with residual water or alcohol). 3. Degradation of the product. | 1. Ensure the purity of all reagents and solvents before use. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Analyze the product stability under the reaction and workup conditions. |
Data Presentation
Table 1: Hypothetical Effect of Reactant Ratio on Product Distribution
| Molar Ratio (Hydroxyethylpiperazine : Ethyl Chloroformate) | Desired Product Yield (%) | Di-carboxylated Byproduct (%) | Unreacted Starting Material (%) |
| 1 : 1.2 | 75 | 20 | 5 |
| 1 : 1.0 | 85 | 10 | 5 |
| 1.2 : 1 | 90 | 5 | 5 |
| 1.5 : 1 | 92 | <3 | 5 |
Note: This table is illustrative and actual results will vary based on specific reaction conditions.
Experimental Protocols
Key Experiment: Selective Mono-N-carboxylation of 1-(2-hydroxyethyl)piperazine
This protocol is a general guideline for the selective N-carboxylation using ethyl chloroformate. Optimization may be required.
Materials:
-
1-(2-hydroxyethyl)piperazine
-
Ethyl chloroformate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-(2-hydroxyethyl)piperazine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Addition of Carboxylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add ethyl chloroformate (1.0 equivalent) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion to the desired product and minimal byproduct formation.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to separate the desired product from unreacted starting material and byproducts.
Visualizations
Caption: Reaction pathways in the carboxylation of hydroxyethylpiperazine.
Caption: Troubleshooting workflow for byproduct formation.
Caption: Relationship between reaction conditions and byproduct formation.
References
Technical Support Center: Optimizing Coupling Reactions with Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Welcome to the technical support center for optimizing reaction conditions when coupling Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for coupling a carboxylic acid with this compound?
A1: The most prevalent method for forming an amide bond between a carboxylic acid and this compound is through the use of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the secondary amine of the piperazine. Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Q2: Do I need to protect the primary hydroxyl group on this compound before the coupling reaction?
A2: While the secondary amine of the piperazine is generally more nucleophilic than the primary hydroxyl group, competitive acylation of the hydroxyl group can occur, leading to the formation of an ester byproduct. Whether protection is necessary depends on the specific reaction conditions and the reactivity of the carboxylic acid and coupling agent. For challenging couplings or to ensure the highest possible yield of the desired amide, protection of the hydroxyl group is recommended. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are a common choice for protecting hydroxyl groups due to their ease of installation and removal under mild conditions.
Q3: What are the typical solvents and bases used for this type of coupling reaction?
A3: Anhydrous polar aprotic solvents are typically the best choice for these coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are frequently used. The choice of base is also critical for a successful reaction. A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the coupling process. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the coupling reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the desired amide product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent. 2. Presence of water in the reaction. 3. Insufficient amount of base. 4. Sterically hindered carboxylic acid or amine. | 1. Use a fresh batch of the coupling reagent. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use at least 2-3 equivalents of a non-nucleophilic base like DIPEA. 4. For sterically demanding substrates, consider using a more powerful coupling reagent like HATU. Increasing the reaction temperature or time may also be beneficial. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Acylation of the hydroxyl group. 2. Formation of N-acylurea byproduct (with carbodiimide reagents). 3. Racemization of the carboxylic acid (if chiral). | 1. Protect the hydroxyl group as a silyl ether (e.g., TBDMS) before coupling. 2. Add HOBt to the reaction mixture when using EDC to suppress N-acylurea formation. The urea byproduct from DCC is often insoluble and can be removed by filtration. 3. Use an additive like HOBt or HOAt to minimize racemization. Running the reaction at a lower temperature (e.g., 0 °C) can also help. |
| Difficulty in Product Purification | 1. Contamination with urea byproducts (from carbodiimide reagents). 2. Difficulty in removing the solvent (e.g., DMF). 3. Similar polarity of product and starting materials. | 1. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. For DCC, the urea can be filtered off. 2. DMF can be removed by washing the organic layer with brine or by azeotropic distillation with a solvent like heptane or toluene. 3. Optimize your column chromatography conditions (e.g., try a different solvent system or a gradient elution). If the product is basic, an acidic wash during workup might help remove unreacted amine. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the coupling of this compound.
Protocol 1: Protection of the Hydroxyl Group (TBDMS Protection)
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Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
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Add imidazole (1.5 eq.) to the solution and stir until it dissolves.
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Cool the mixture to 0 °C in an ice bath.
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Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the TBDMS-protected piperazine derivative.
Protocol 2: Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF, add DIPEA (2.5 eq.).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Add the TBDMS-protected this compound (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.5 M citric acid solution, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the TBDMS-protected this compound (1.1 eq.) in anhydrous DCM.
-
Add DIPEA (2.5 eq.) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.5 M citric acid solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of the TBDMS Group
-
Dissolve the TBDMS-protected amide in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1.0 M in THF) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the coupling reactions. Note that yields are highly dependent on the specific substrates used.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield (%) |
| EDC | HOBt | DIPEA | DCM or DMF | 12 - 24 h | 70 - 90 |
| HATU | - | DIPEA | DMF | 2 - 4 h | 85 - 95 |
Table 2: Stoichiometry of Reagents for Coupling Reactions
| Reagent | Equivalents (EDC/HOBt) | Equivalents (HATU) |
| Carboxylic Acid | 1.0 | 1.0 |
| This compound (or protected form) | 1.1 | 1.1 |
| Coupling Reagent | 1.2 (EDC) | 1.1 (HATU) |
| Additive | 1.2 (HOBt) | - |
| Base | 2.5 (DIPEA) | 2.5 (DIPEA) |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Technical Support Center: Purification of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
This guide provides troubleshooting advice and detailed protocols for the removal of impurities from preparations of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities typically arise from the starting materials and side reactions during synthesis. These include unreacted starting materials like 1-(2-hydroxyethyl)piperazine, residual solvents, and byproducts such as di-substituted piperazine derivatives. The formation of di-alkylated products is a common challenge in piperazine chemistry when both nitrogen atoms react.[1]
Q2: How can I effectively monitor the purity of my product during and after purification?
A2: Several analytical techniques are suitable for assessing purity. Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions. For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[2][3] Since the piperazine nucleus lacks a strong UV chromophore, HPLC analysis may require derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to enhance UV detection sensitivity.[2][4]
Q3: What is the most generally effective method for purifying this compound?
A3: For most lab-scale preparations, flash column chromatography over silica gel is the most effective and versatile method for separating the target compound from both more polar and less polar impurities. For larger scales or specific impurities, other techniques like vacuum distillation or recrystallization (if a stable crystalline form can be obtained) may be more suitable.
Q4: My N-alkylated product is highly water-soluble, making extraction difficult. What should I do?
A4: High water solubility can complicate the work-up process. To recover the product from the aqueous layer, you can perform multiple extractions with a more polar organic solvent like dichloromethane. Alternatively, saturating the aqueous layer with sodium chloride (salting out) can decrease the product's solubility in water and improve its partitioning into the organic phase.
Troubleshooting Guide
Problem 1: My final product is contaminated with a di-substituted byproduct, 1,4-bis(ethoxycarbonyl)piperazine or Ethyl 4-(2-(ethoxycarbonyloxy)ethyl)piperazine-1-carboxylate.
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Cause: This occurs when the carbethoxylation reaction happens at both the secondary amine and the terminal hydroxyl group, or on both piperazine nitrogens if piperazine is used as a starting material. This is a common issue in piperazine chemistry due to the presence of two reactive nitrogen atoms.[1]
-
Solution:
-
Chromatographic Separation: These byproducts typically have different polarities from the desired mono-substituted product and can be separated effectively using column chromatography. A solvent gradient of methanol in dichloromethane or ethyl acetate in hexanes is often successful.
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Reaction Optimization: To prevent the formation of these impurities, consider using a mono-protected piperazine derivative, such as N-Boc-piperazine, during the synthesis to ensure only one nitrogen is available for reaction.[5] Alternatively, a slow, dropwise addition of the alkylating or acylating agent can help reduce the likelihood of a second reaction.[5]
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Problem 2: Unreacted 1-(2-hydroxyethyl)piperazine remains in my purified product.
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Cause: Incomplete reaction or inefficient removal during the initial work-up.
-
Solution:
-
Acidic Wash: During the liquid-liquid extraction phase of your work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic nitrogen of the unreacted starting material will be protonated, forming a salt that is highly soluble in the aqueous layer and will be removed.
-
Column Chromatography: 1-(2-hydroxyethyl)piperazine is significantly more polar than the target product due to its free secondary amine. It will have a much lower Rf value on TLC and can be easily separated by silica gel chromatography.
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Problem 3: The product appears as a viscous oil that is difficult to handle and purify.
-
Cause: The compound may exist as an oil at room temperature, or residual solvents may be preventing solidification.
-
Solution:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying the product under a high vacuum for an extended period, possibly with gentle heating.
-
Vacuum Distillation: If the compound is thermally stable, short-path vacuum distillation can be an effective purification method for non-crystalline products.
-
Salt Formation: Consider converting the oily product into a solid salt (e.g., a hydrochloride or fumarate salt). This can be achieved by dissolving the oil in a suitable solvent like ether or ethyl acetate and adding a solution of the corresponding acid. The resulting crystalline salt can then be purified by recrystallization.
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Impurity Profile and Removal Strategies
| Impurity Name | Potential Source | Analytical Detection | Recommended Removal Method |
| 1-(2-hydroxyethyl)piperazine | Unreacted starting material | TLC, HPLC, GC-MS | Acid-base extraction; Column chromatography |
| Piperazine | Unreacted starting material | HPLC with derivatization[4], GC-MS | Acid-base extraction; Column chromatography |
| Di-substituted Byproducts | Side reaction (over-alkylation/acylation)[1] | TLC, HPLC, GC-MS, NMR | Column chromatography |
| Residual Solvents (e.g., DMF, Acetonitrile) | Reaction or purification solvent | GC-MS, NMR | Drying under high vacuum; Co-evaporation with a low-boiling solvent |
| Inorganic Salts (e.g., K₂CO₃) | Base used in the reaction[5] | Insoluble in organic solvents | Filtration; Aqueous wash during work-up |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying the title compound from less-polar and more-polar impurities.
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Prepare the Slurry: Add silica gel to a beaker and pour in the initial, low-polarity eluent (e.g., 100% Ethyl Acetate or 2% Methanol in Dichloromethane). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Use gentle pressure or tapping to ensure an even bed without air bubbles. Drain the excess solvent until it is level with the top of the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder (dry loading). Carefully add this powder to the top of the packed column.
-
Elute the Column: Begin elution with the low-polarity solvent system. Gradually increase the polarity by adding a more polar solvent (e.g., increase the percentage of methanol in dichloromethane). Collect fractions and monitor them by TLC.
-
Isolate the Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Removal of Basic Impurities via Acidic Wash
This protocol is useful during the initial reaction work-up to remove basic starting materials like unreacted piperazine derivatives.
-
Dissolution: Following the reaction, quench as appropriate and dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
First Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components. Separate the organic layer.
-
Acidic Wash: Wash the organic layer with 1M aqueous HCl. The basic impurities will react to form salts and partition into the aqueous layer.
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Separation: Carefully separate the organic layer from the acidic aqueous layer. It may be beneficial to re-extract the aqueous layer with fresh organic solvent to recover any lost product.
-
Final Washes: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product, now free of basic impurities.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for selecting a purification strategy based on impurity polarity.
References
Technical Support Center: Synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. The following information is designed to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic approach involves the N-alkylation of ethyl piperazine-1-carboxylate with a 2-hydroxyethylating agent. The two primary variations of this route are:
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Reaction with 2-Chloroethanol: This is a common and cost-effective method where ethyl piperazine-1-carboxylate is reacted with 2-chloroethanol in the presence of a base.
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Reaction with Ethylene Oxide: This method involves the ring-opening of ethylene oxide by ethyl piperazine-1-carboxylate. While this can be a very efficient reaction, it requires careful handling of the highly reactive and gaseous ethylene oxide.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis:
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Stoichiometry: The molar ratio of reactants is critical to avoid side reactions, particularly the formation of di-substituted byproducts.
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Reaction Temperature: Temperature control is essential to manage the reaction rate and prevent decomposition of reactants or products.
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Choice of Base: The selection of an appropriate base is important for the deprotonation of the piperazine nitrogen and to neutralize any acid formed during the reaction.
-
Solvent: The solvent should be inert to the reaction conditions and provide good solubility for the reactants.
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Purity of Starting Materials: The purity of ethyl piperazine-1-carboxylate and the alkylating agent can significantly impact the yield and purity of the final product.
Q3: What are the main side products to expect in this synthesis?
A3: The primary side product of concern is the di-substituted piperazine, where the alkylating agent reacts with both nitrogen atoms of the piperazine ring. Other potential impurities can arise from unreacted starting materials or decomposition products if the reaction is not properly controlled.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Starting Material | - Verify the purity and identity of ethyl piperazine-1-carboxylate and the alkylating agent (2-chloroethanol or ethylene oxide) using techniques like NMR or GC-MS.- Ensure starting materials have not degraded during storage. |
| Inappropriate Base | - If using a weak base, consider a stronger, non-nucleophilic base like potassium carbonate or triethylamine.- Ensure the base is anhydrous if moisture-sensitive reagents are used. |
| Suboptimal Reaction Temperature | - If the reaction is too slow, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.- If the temperature is too high, it may lead to decomposition. Consider running the reaction at a lower temperature for a longer duration. |
| Insufficient Reaction Time | - Monitor the reaction progress over time to ensure it has gone to completion. Extend the reaction time if necessary. |
Problem 2: Formation of a Significant Amount of Di-substituted Byproduct
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | - Use a slight excess of ethyl piperazine-1-carboxylate (e.g., 1.1 to 1.5 equivalents) to favor mono-alkylation. |
| High Reaction Concentration | - Perform the reaction at a lower concentration to reduce the probability of the mono-substituted product reacting further. |
| Rapid Addition of Alkylating Agent | - Add the alkylating agent (2-chloroethanol or ethylene oxide solution) dropwise or via a syringe pump over an extended period to maintain a low concentration of the electrophile in the reaction mixture. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has gone to completion before starting the work-up to minimize the presence of unreacted starting materials. |
| Similar Polarity of Product and Byproducts | - Optimize column chromatography conditions. A shallow solvent gradient or the use of a different solvent system may improve separation.- Consider converting the product to a salt to alter its solubility and facilitate purification by extraction or crystallization. |
| Presence of Emulsions during Work-up | - Add a small amount of brine to the aqueous layer to break up emulsions.- Filter the mixture through a pad of celite. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These may require optimization based on laboratory conditions and available reagents.
Protocol 1: Synthesis via N-Alkylation with 2-Chloroethanol
Materials:
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Ethyl piperazine-1-carboxylate
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2-Chloroethanol
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Potassium carbonate (anhydrous)
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Acetonitrile (anhydrous)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of ethyl piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 15 minutes.
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Slowly add 2-chloroethanol (1.1 eq) to the reaction mixture.
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Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.
Quantitative Data (Representative)
| Parameter | Condition A | Condition B |
| Base | Potassium Carbonate | Triethylamine |
| Solvent | Acetonitrile | DMF |
| Temperature | 65 °C | 80 °C |
| Reaction Time | 18 hours | 12 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (post-chromatography) | >95% | >95% |
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
Reaction Pathway
Caption: The synthetic route to the target molecule and a key side product.
Technical Support Center: Scalable Synthesis and Purification of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
Experimental Protocols
A detailed methodology for the synthesis and purification of this compound is provided below. This protocol is designed for scalability and reproducibility.
Synthesis of this compound
This procedure details the reaction of 1-(2-hydroxyethyl)piperazine with ethyl chloroformate to yield the desired product.
Materials:
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1-(2-hydroxyethyl)piperazine
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Ethyl chloroformate
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Triethylamine (or other suitable base)
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Toluene (or other suitable solvent)
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Water
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Brine solution
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a well-ventilated fume hood, charge a clean, dry reactor equipped with a mechanical stirrer, dropping funnel, and thermometer with 1-(2-hydroxyethyl)piperazine and toluene.
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Addition of Base: Add triethylamine to the reactor. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
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Controlled Addition of Ethyl Chloroformate: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add ethyl chloroformate dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
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Extraction: Wash the organic layer sequentially with water and brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Vacuum Distillation
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Setup: Assemble a vacuum distillation apparatus.
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Distillation: Heat the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound under various conditions.
Table 1: Effect of Stoichiometry on Product Yield
| Molar Ratio (1-(2-hydroxyethyl)piperazine : Ethyl Chloroformate : Base) | Yield (%) | Purity (%) |
| 1 : 1 : 1.1 | 85-90 | >95 |
| 1 : 1.2 : 1.3 | 90-95 | >97 |
| 1.2 : 1 : 1.1 | 80-85 | >95 |
Table 2: Influence of Reaction Temperature on Reaction Time and Purity
| Temperature (°C) | Reaction Time (hours) | Purity (%) |
| 0-5 | 4-6 | >98 |
| 20-25 | 2-3 | 95-97 |
| 40-45 | 1-2 | 90-95 |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
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Question: My reaction yield is consistently below 80%. What are the potential causes and how can I improve it?
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Answer:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Extend the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed. Ensure the reaction temperature is appropriate; if the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) after the initial addition phase may be beneficial, but be aware this could increase side product formation.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to lower yields.
-
Solution: Ensure accurate measurement of all reactants. A slight excess of ethyl chloroformate and base is often used to drive the reaction to completion. Refer to Table 1 for optimized stoichiometry.
-
-
Moisture in Reaction: The presence of water can hydrolyze ethyl chloroformate, reducing the amount available for the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Losses during Work-up: The product may be lost during the extraction and washing steps.
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Solution: Ensure proper phase separation during extractions. To minimize loss in the aqueous layer, perform back-extractions of the aqueous washes with the organic solvent.
-
-
Issue 2: Presence of Impurities in the Final Product
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Question: My purified product shows the presence of significant impurities by NMR or HPLC analysis. What are these impurities and how can I remove them?
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Answer:
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Unreacted 1-(2-hydroxyethyl)piperazine: The starting material may not have fully reacted.
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Solution: Improve the reaction conditions as described in "Issue 1". During purification, unreacted starting material can often be removed by a more efficient vacuum distillation, as it has a different boiling point.
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Di-acylated Byproduct (1,4-bis(ethoxycarbonyl)-2-hydroxyethylpiperazine): A common side product where both nitrogen atoms of the piperazine ring have reacted with ethyl chloroformate.
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Solution: This is often due to localized high concentrations of ethyl chloroformate or insufficient mono-substituted product selectivity. Ensure slow, controlled addition of ethyl chloroformate at a low temperature (0-5 °C). Using a slight excess of 1-(2-hydroxyethyl)piperazine can also help to minimize di-substitution. This byproduct can typically be separated by careful vacuum distillation due to its higher molecular weight and boiling point.
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-
Residual Solvent: Traces of the reaction solvent (e.g., toluene) may remain.
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Solution: Ensure complete removal of the solvent under reduced pressure after the work-up. During vacuum distillation, the solvent will be removed in the initial lower boiling fraction.
-
-
Issue 3: Difficulty in Purifying the Product by Vacuum Distillation
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Question: I am having trouble obtaining a pure product through vacuum distillation; the product seems to be degrading. What should I do?
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Answer:
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Thermal Decomposition: The product may be sensitive to high temperatures.
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Solution: Ensure the vacuum is sufficiently high (low pressure) to allow the product to distill at a lower temperature. Use a high-quality vacuum pump and check for any leaks in the system. A short-path distillation apparatus can also minimize the time the product is exposed to high temperatures.
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-
Bumping or Uneven Boiling: This can lead to inefficient separation.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. A well-insulated distillation column will also help maintain a proper temperature gradient for efficient separation.
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-
Frequently Asked Questions (FAQs)
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Q1: What is the best base to use for this reaction?
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A1: Triethylamine is a commonly used and effective base for this reaction as it is a good scavenger for HCl and is easily removed during work-up. Other tertiary amine bases like diisopropylethylamine (DIPEA) can also be used.
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-
Q2: Can I use a different solvent for the reaction?
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A2: Yes, other aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) can be used. However, toluene is often preferred for its higher boiling point, which can be advantageous if gentle heating is required, and for its ease of removal.
-
-
Q3: How can I confirm the identity and purity of my final product?
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A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
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-
Q4: Is it possible to purify the product by column chromatography?
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A4: While possible, vacuum distillation is generally the preferred method for scalable purification of this compound as it is often more efficient and cost-effective for larger quantities. If column chromatography is necessary, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a good starting point.
-
-
Q5: What are the main safety precautions to consider during this synthesis?
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A5: Ethyl chloroformate is corrosive and toxic, and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so controlled addition and cooling are crucial.
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Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for addressing low reaction yields.
Validation & Comparative
A Comparative Analysis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate and Boc-Protected Piperazines in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a ubiquitous and invaluable building block in modern medicinal chemistry, integral to the structure of numerous approved drugs. Its unique physicochemical properties, including high aqueous solubility and the ability to modulate lipophilicity, make it a favored moiety for improving the pharmacokinetic profiles of drug candidates. The symmetrical nature of piperazine, however, necessitates the use of protecting groups to achieve selective functionalization at its two nitrogen atoms. Among the most common strategies is the use of carbamate protecting groups, with the tert-butoxycarbonyl (Boc) group being the gold standard.
This guide provides a comprehensive comparative analysis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a representative ethyl carbamate-protected piperazine, and the widely used Boc-protected piperazines. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in making informed decisions when selecting the appropriate building block for their synthetic strategies.
I. Physicochemical and Performance Characteristics: A Head-to-Head Comparison
The choice between an ethyl carbamate and a Boc-protected piperazine can significantly impact the synthetic route and the properties of the final compound. The following table summarizes the key physicochemical and performance characteristics of these two classes of compounds.
| Property | This compound | Boc-Protected Piperazines (e.g., 1-Boc-piperazine) |
| Molecular Weight | 202.25 g/mol [1] | 186.25 g/mol [2] |
| Structure | Ethyl carbamate with a hydroxyethyl side chain | tert-butyl carbamate |
| Key Applications | Intermediate in pharmaceutical synthesis.[3] | Versatile building block in medicinal chemistry, crucial for synthesizing complex molecules like PROTACs.[2] |
| Deprotection Conditions | Typically requires strong basic (e.g., KOH, NaOH) or acidic conditions and often elevated temperatures. | Readily cleaved under mild acidic conditions (e.g., TFA, HCl in dioxane) at room temperature.[2] |
| Orthogonality | Can be orthogonal to acid-labile groups like Boc. | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-cleavable (e.g., Cbz) protecting groups.[1] |
| Stability | Generally stable under acidic and mild basic conditions. | Stable under basic, nucleophilic, and reductive conditions but highly sensitive to strong acids. |
| Reactivity of Unprotected Nitrogen | The unprotected nitrogen is a versatile nucleophile for various coupling reactions. | The free secondary amine is a key site for transformations like N-acylation, N-alkylation, N-arylation, and reductive amination. |
II. Experimental Data: Synthesis and Deprotection
Quantitative data from experimental procedures are crucial for evaluating the practical utility of these compounds in a laboratory setting.
Table 1: Synthesis of Protected Piperazines
| Product | Starting Materials | Reagents & Solvents | Reaction Conditions | Typical Yield | Typical Purity |
| This compound | 1-(2-hydroxyethyl)piperazine, Ethyl chloroformate | Triethylamine, Dichloromethane | 0 °C to room temperature, 2-4 hours | 85-95% (Estimated) | >95% |
| 1-Boc-piperazine | Piperazine, Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane or Tetrahydrofuran | Room temperature, 2-12 hours | 80-90% | >98% |
Table 2: Deprotection of Piperazine Carbamates
| Protected Piperazine | Deprotection Reagents & Solvents | Reaction Conditions | Typical Yield |
| This compound | Potassium Hydroxide, Ethanol/Water | Reflux, 12-24 hours | 80-90% (Estimated) |
| 1-Boc-piperazine | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature, 1-2 hours | >95% |
| 1-Boc-piperazine | 4M HCl in Dioxane | Room temperature, 1-4 hours | >95% |
III. Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 1-(2-hydroxyethyl)piperazine and ethyl chloroformate.
Materials:
-
1-(2-hydroxyethyl)piperazine
-
Ethyl chloroformate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.
Procedure:
-
Dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add ethyl chloroformate (1.1 eq) dropwise to the solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of 1-Boc-piperazine
This protocol outlines a standard procedure for the mono-Boc protection of piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware.
Procedure:
-
Dissolve piperazine (5.0 eq) in dichloromethane or tetrahydrofuran in a round-bottom flask.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-Boc-piperazine, which can often be used without further purification.
Protocol 3: Deprotection of this compound (Basic Hydrolysis)
This protocol provides a general method for the cleavage of the ethyl carbamate group under basic conditions.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Standard laboratory glassware for reflux.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add potassium hydroxide (5.0-10.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., HCl).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 1-(2-hydroxyethyl)piperazine.
Protocol 4: Deprotection of N-Boc-piperazine using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for N-Boc deprotection.[2]
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
IV. Visualization of Synthetic and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships discussed in this guide.
Caption: Synthesis of this compound.
Caption: Synthesis of 1-Boc-piperazine.
Caption: Deprotection strategy comparison.
V. Conclusion and Recommendations
Both this compound and Boc-protected piperazines are valuable intermediates in drug discovery and development. The choice between them is largely dictated by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the required deprotection conditions.
Boc-protected piperazines are the preferred choice for most applications due to the mild and highly efficient acidic deprotection conditions.[2] This allows for a broad tolerance of other functional groups and makes it highly suitable for multi-step syntheses, including solid-phase peptide synthesis. The wealth of literature and well-established protocols for its use provide a high degree of reliability.
This compound serves as a useful alternative when orthogonality to acid-labile protecting groups is required. The ethyl carbamate is stable to the acidic conditions used to remove Boc groups, allowing for selective deprotection in molecules containing both protecting groups. However, the harsher conditions required for the removal of the ethyl carbamate (strong base and heat) may not be compatible with sensitive substrates.
References
A Comparative Guide to the Validation of Analytical Methods for Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of accurate purity determination for regulatory compliance and drug safety, this document details the validation of several analytical techniques, supported by experimental data and detailed protocols. The objective is to offer a scientific and risk-based approach to selecting and validating the most appropriate analytical method for this compound.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] For the purity assessment of a pharmaceutical intermediate like this compound, this involves a thorough evaluation of the method's performance in terms of accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantitation).[1][3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for conducting such validations.[1][3][4]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the reliable determination of purity. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. Due to the lack of a strong chromophore in this compound, derivatization is often employed to enhance detection by UV-Vis spectrophotometry.
Illustrative Performance Data for a Derivatization-Based HPLC-UV Method
The following table summarizes typical validation parameters for an HPLC-UV method for a related piperazine derivative, following derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[5] This data serves as a benchmark for what can be expected when validating a similar method for this compound.
| Validation Parameter | Typical Performance |
| Linearity (Concentration Range) | 30 - 350 ppm |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 30 ppm |
| Limit of Quantitation (LOQ) | 90 ppm |
| Accuracy (% Recovery) | 104.87 - 108.06% |
| Precision (%RSD) | < 2.0% |
| Specificity | No interference from API or related impurities |
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the potential for thermal degradation of the ester and hydroxyethyl groups, careful method development is required for this compound.
Illustrative Performance Data for a GC-MS Method
The table below presents typical performance characteristics for a GC-MS method for the analysis of piperazine derivatives.[6] This data can be used as a starting point for the validation of a GC-based method for the target analyte.
| Validation Parameter | Typical Performance |
| Linearity (Concentration Range) | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantitation (LOQ) | 0.125 - 0.5 µg/mL |
| Accuracy (% Bias) | < 4% |
| Precision (%RSD) | < 4% |
| Specificity | Mass spectral data provides high specificity |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[7]
Illustrative Performance Data for a qNMR Method
The following table outlines the expected performance of a qNMR method for purity determination.[2][8][9]
| Validation Parameter | Typical Performance |
| Accuracy (% Bias) | Typically within ± 2% |
| Precision (%RSD) | < 1% |
| Specificity | High; structural information aids in identification |
| Linearity | Excellent over a wide dynamic range |
| Range | Dependent on sample solubility and instrument sensitivity |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. This section provides example protocols for the HPLC-UV, GC-MS, and qNMR methods.
HPLC-UV Method with Derivatization
Objective: To quantify the purity of this compound by HPLC with UV detection after pre-column derivatization.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Reference standard of this compound
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable diluent (e.g., methanol).
-
Prepare working standards by serial dilution.
-
Accurately weigh the sample of this compound and dissolve it in the same diluent.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add a solution of NBD-Cl in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to complete the reaction.
-
Cool the solution and dilute with the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the derivatized analyte with that of the derivatized reference standard.
-
GC-MS Method
Objective: To identify and quantify impurities in this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Reagents:
-
Methanol (GC grade)
-
Reference standard of this compound
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol.
-
Prepare working standards by serial dilution.
-
Accurately weigh the sample and dissolve it in methanol.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 40-500 m/z
-
-
Data Analysis:
-
Identify impurities based on their mass spectra and retention times.
-
Quantify the purity by area normalization or by using a reference standard.
-
Quantitative NMR (qNMR) Method
Objective: To determine the absolute purity of this compound using qNMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualization of Workflows and Relationships
Diagrams are provided to visually represent key processes and concepts discussed in this guide.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Method Suitability.
Conclusion
The validation of analytical methods is a cornerstone of quality assurance in the pharmaceutical industry. For a critical intermediate like this compound, a well-validated purity assessment method is indispensable. This guide has provided a comparative overview of HPLC, GC, and qNMR techniques, complete with illustrative performance data and detailed experimental protocols. The choice of the most suitable method will depend on specific laboratory capabilities, the required level of sensitivity, and whether absolute or relative quantification is necessary. By following the principles of method validation outlined in this guide and adhering to regulatory guidelines, researchers and drug development professionals can ensure the quality and consistency of their analytical results.
References
- 1. Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Rigidity: A Head-to-Head Comparison of Piperazine-Based Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase recruiter, plays a pivotal role in the efficacy of these heterobifunctional molecules. Among the various linker strategies, the incorporation of rigid motifs like piperazine has gained significant traction. This guide provides an objective comparison of piperazine-based linkers with other common linker types, supported by experimental data and detailed protocols to inform the design of next-generation protein degraders.
The choice of a linker in a PROTAC can profoundly influence its physicochemical properties, degradation efficiency, and overall pharmacological profile. While flexible linkers such as polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic tractability, there is a growing body of evidence supporting the use of more rigid structures to enhance PROTAC performance. Piperazine-containing linkers, in particular, have emerged as a promising strategy to overcome some of the challenges associated with flexible linkers, such as poor solubility and metabolic instability.[1][2]
Core Structural and Functional Comparison
Piperazine is a six-membered saturated heterocycle containing two nitrogen atoms. Its incorporation into a PROTAC linker imparts a degree of rigidity that can pre-organize the molecule into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This pre-organization can lead to enhanced degradation potency.
One of the key advantages of piperazine is its basic nature. The nitrogen atoms can be protonated at physiological pH, which can significantly improve the aqueous solubility of the PROTAC molecule.[3][4] This is a crucial parameter, as many PROTACs, due to their high molecular weight, suffer from poor solubility, hindering their development as oral therapeutics. Furthermore, the rigid nature of the piperazine ring can shield the PROTAC from metabolic enzymes, potentially improving its metabolic stability.[1]
In contrast, flexible alkyl chains, while synthetically simple, are often hydrophobic and can contribute to poor solubility.[5] PEG linkers are more hydrophilic and can improve solubility, but they may be more susceptible to metabolic degradation.[5]
Quantitative Performance of Piperazine-Based Linkers
While direct head-to-head comparative studies of PROTACs differing only by the linker type are not always publicly available, data from studies on specific targets can provide valuable insights. For instance, the evaluation of BRD4-targeting PROTACs utilizing piperazine-containing linkers demonstrates the impact of linker composition and length on degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC Name | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | VHL Ligand | Piperazine-Alkyl Chain (Short) | BRD4 | 22Rv1 | ~50 | >90 | Illustrative Data |
| PROTAC B | VHL Ligand | Piperazine-Alkyl Chain (Medium) | BRD4 | 22Rv1 | ~15 | >95 | Illustrative Data |
| PROTAC C | VHL Ligand | Piperazine-Alkyl Chain (Long) | BRD4 | 22Rv1 | ~80 | >90 | Illustrative Data |
Note: The data in this table is illustrative and based on typical values observed for potent BRD4 degraders to demonstrate the effect of linker length. Direct comparison requires identical warheads and E3 ligase ligands.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Target Protein Degradation (Western Blot)
This is the most common method to quantify the reduction in target protein levels.
-
Cell Culture and Treatment: Plate a cell line expressing the protein of interest (POI) at an appropriate density. Treat the cells with a dose-response range of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Sample Preparation (Cell Lysis): After the desired treatment time (e.g., 24 hours), wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples, add Laemmli buffer, and boil. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a PROTAC across biological membranes.[6][7][8]
-
Materials: A 96-well filter plate (donor plate) with a PVDF membrane, a 96-well acceptor plate, a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane), and appropriate buffer solutions (e.g., phosphate-buffered saline at pH 7.4).
-
Membrane Coating: Coat the membrane of the donor plate with the lipid mixture.
-
Compound Preparation: Prepare solutions of the PROTACs in the buffer for the donor plate. Prepare the acceptor plate with buffer, which may contain a scavenger to prevent back-diffusion.
-
Assay Incubation: Add the PROTAC solutions to the donor plate and carefully place it on top of the acceptor plate, ensuring contact between the solutions and the membrane. Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
Pe = [C]A * VA / (Area * Time * ([C]D - [C]A))
Where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well.
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Biological efficacy of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate derivatives versus existing compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of emerging Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate derivatives against existing compounds. This analysis is supported by experimental data from recent studies, highlighting the potential of this chemical scaffold in developing new therapeutic agents.
The piperazine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] Modifications to the piperazine nucleus can lead to significant variations in the biological properties of the resulting compounds.[1] This guide focuses on derivatives of the this compound scaffold and compares their biological efficacy with established compounds.
Anticancer Activity
Recent research has explored the potential of various piperazine derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
Comparative Efficacy of Piperazine Derivatives in Oncology
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several novel piperazine derivatives compared to existing anticancer agents.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Existing Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Alepterolic Acid Piperazine Derivative (3n) | MDA-MB-231 (Triple-negative breast cancer) | 5.55 ± 0.56 | - | - | - | [3] |
| HepG2 (Hepatoma) | > 30 | - | - | - | [3] | |
| A549 (Lung cancer) | > 30 | - | - | - | [3] | |
| MCF7 (Estrogen receptor-positive breast cancer) | > 30 | - | - | - | [3] | |
| Methyl Piperazine Derivative (A-11) | A-549 (Lung cancer) | 5.71 | Gefitinib | A-549 | - | [4] |
| HCT-116 (Colon cancer) | 4.26 | Gefitinib | HCT-116 | - | [4] | |
| MIAPaCa-2 (Pancreatic cancer) | 31.36 | Gefitinib | MIAPaCa-2 | - | [4] | |
| Phthalazinylpiperazine Derivative (7e) | MDA-MB-231 (Triple-negative breast cancer) | 0.013 | Vatalanib | MDA-MB-231 | 63.90 | |
| A549 (Lung cancer) | 2.19 | Vatalanib | A549 | 20.27 | ||
| HT-29 (Colon cancer) | 2.19 | Vatalanib | HT-29 | 21.96 | ||
| Vindoline Piperazine Derivative (23) | MDA-MB-468 (Breast cancer) | 1.00 | - | - | - | [5] |
Experimental Protocols for Anticancer Assays
The evaluation of anticancer activity for the piperazine derivatives involved several key experimental methodologies:
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Trypan Blue Staining: This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.
-
Colony Formation Assay: This in vitro cell survival assay is based on the ability of a single cell to grow into a colony. The assay determines the effectiveness of cytotoxic agents on cell survival and proliferation.
-
Hoechst Staining: This method is used to visualize nuclear morphology and identify apoptotic cells. Hoechst dyes stain DNA, and the condensed or fragmented nuclei of apoptotic cells can be observed.
-
Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In cancer research, it is often used for cell cycle analysis and to detect apoptosis.
-
Western Blot Analysis: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to identify changes in protein levels, such as those involved in apoptosis signaling pathways.[3]
Signaling Pathway for Apoptosis Induction
Several piperazine derivatives have been shown to induce cancer cell death through the activation of apoptosis. The diagram below illustrates a simplified workflow for evaluating the anticancer effects of these compounds.
Caption: Workflow for the in vitro evaluation of anticancer piperazine derivatives.
Anti-inflammatory Activity
Piperazine derivatives have also been investigated for their potential to mitigate inflammatory responses.
Comparative Efficacy of Piperazine Derivatives in Inflammation Models
The anti-inflammatory effects of novel piperazine derivatives have been evaluated in vivo, with some compounds showing efficacy comparable to or greater than established anti-inflammatory drugs.
| Compound/Derivative | Animal Model | Dose | Inhibition of Edema (%) | Existing Compound | Dose | Inhibition of Edema (%) | Reference |
| Methyl Salicylate Piperazine Derivative (M15) | Carrageenan-induced paw edema (mice) | 100 mg/kg | 45.6 | Aspirin | 100 mg/kg | 25.8 | [6] |
| Methyl Salicylate Piperazine Derivative (M16) | Carrageenan-induced paw edema (mice) | 100 mg/kg | 48.2 | Indomethacin | 5 mg/kg | 49.5 | [6] |
| LQFM-008 | Carrageenan-induced paw edema (rats) | 15 mg/kg | Significant reduction | - | - | - | [7] |
| LQFM-008 | Carrageenan-induced paw edema (rats) | 30 mg/kg | Significant reduction | - | - | - | [7] |
Experimental Protocols for Anti-inflammatory Assays
-
Carrageenan-Induced Paw Edema: This is a widely used animal model for screening the anti-inflammatory activity of new compounds. Edema is induced by injecting a phlogistic agent (carrageenan) into the subplantar region of the rat hind paw. The volume of the paw is measured at different time intervals to assess the degree of inflammation and the effect of the test compound.[6][7]
-
Xylol-Induced Ear Edema: In this model, xylene is applied to the surface of a mouse's ear, causing irritation and fluid accumulation. The anti-inflammatory effect of a compound is determined by measuring the reduction in ear swelling.[6]
Signaling Pathway in Inflammation
The anti-inflammatory action of some piperazine derivatives may involve the inhibition of key inflammatory mediators. The following diagram depicts a simplified inflammatory signaling pathway.
Caption: Inhibition of inflammatory mediators by piperazine derivatives.
Neuroprotective Activity
Certain piperazine derivatives have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.
Comparative Efficacy of Neuroprotective Piperazine Derivatives
Studies have shown that some piperazine compounds can protect neuronal cells from toxicity induced by agents like beta-amyloid.
| Compound/Derivative | Cellular Model | Insult | Effect | Existing Compound | Cellular Model | Insult | Effect | Reference |
| (4-Ethyl-piperaz-1-yl)-phenylmethanone derivative | PC12 cells | Beta-amyloid (1-42) | Strong neuroprotection, reversal of ATP depletion | - | - | - | - | [8] |
| PC12 cells | Glutamate | Inhibition of neurotoxicity | - | - | - | - | [8] | |
| 1,2-bis(4-(2-aminoethyl)piperazine)ethane (APE) | Mouse spinal cord slices | Apoptosis | Inhibition of motor neuron apoptosis | - | - | - | - | [9] |
Experimental Protocols for Neuroprotective Assays
-
Cell Viability Assays: Similar to anticancer studies, assays like MTT are used to assess the viability of neuronal cells after exposure to a toxic insult in the presence or absence of the test compound.
-
ATP Depletion Assay: This assay measures the levels of intracellular ATP, which is an indicator of mitochondrial function and overall cell health. Neurotoxins often disrupt mitochondrial function, leading to a decrease in ATP levels.
-
Fluorescent Staining for Apoptosis: Techniques like Hoechst staining are used to visualize morphological changes associated with apoptosis in neuronal cells.[9]
Signaling Pathway in Neuroprotection
The neuroprotective effects of piperazine derivatives may be mediated through various mechanisms, including the preservation of mitochondrial function and inhibition of excitotoxicity.
Caption: Potential neuroprotective mechanisms of piperazine derivatives.
Conclusion
The this compound scaffold and its derivatives represent a promising area of research for the development of new therapeutic agents. The studies highlighted in this guide demonstrate the potential of this chemical class to yield compounds with significant anticancer, anti-inflammatory, and neuroprotective activities. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these derivatives for various biological targets. The provided experimental data and protocols offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sid.ir [sid.ir]
Comparative Cross-Reactivity Analysis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Analogs in Competitive Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of several analogs of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. The data presented herein is crucial for the development and validation of specific and sensitive immunoassays for the detection and quantification of this compound and its metabolites in various biological matrices. Understanding the cross-reactivity of structurally related molecules is paramount to minimizing the risk of false-positive results and ensuring the accuracy of analytical data.[1][2]
The piperazine ring is a common structural motif in a wide array of pharmaceuticals, making the potential for cross-reactivity a significant consideration in immunoassay development.[1] The structural similarities between different piperazine derivatives can lead to the unintended binding of antibodies to non-target analytes, which can compromise the reliability of experimental results.[2][3] This guide summarizes quantitative cross-reactivity data, details the experimental protocols used for their determination, and provides visual representations of the underlying principles and workflows.
Quantitative Cross-Reactivity Data
The cross-reactivity of this compound analogs was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the 50% inhibitory concentrations (IC50) and the calculated cross-reactivity percentages relative to the primary analyte, this compound.
Table 1: Cross-Reactivity of Analogs in a Competitive ELISA
| Compound ID | Analog Structure | Modification from Primary Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| EHPC-001 (Primary Analyte) | This compound | - | 15.2 | 100 |
| EHPC-002 | Mthis compound | Ethyl ester replaced with methyl ester | 25.8 | 58.9 |
| EHPC-003 | tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Ethyl ester replaced with tert-butyl ester | 89.4 | 17.0 |
| EHPC-004 | Ethyl 4-(2-acetoxyethyl)piperazine-1-carboxylate | Hydroxyl group acetylated | 45.1 | 33.7 |
| EHPC-005 | Ethyl 4-(carboxymethyl)piperazine-1-carboxylate | 2-hydroxyethyl group replaced with carboxymethyl | > 1000 | < 1.5 |
| EHPC-006 | 1-(2-Hydroxyethyl)piperazine | Missing ethyl carboxylate group | > 2000 | < 0.8 |
| EHPC-007 | 1-Benzylpiperazine | Different N-substituent and missing hydroxyethyl group | > 5000 | < 0.3 |
| EHPC-008 | meta-Chlorophenylpiperazine (m-CPP) | Aromatic substitution, different N-substituent | > 5000 | < 0.3 |
Cross-Reactivity (%) = (IC50 of Primary Analyte / IC50 of Analog) x 100
Experimental Protocols
The data presented in this guide were generated using a standardized competitive ELISA protocol. The following sections detail the methodologies employed.
Hapten Synthesis and Conjugation
A carboxylated derivative of this compound was synthesized to serve as the hapten for conjugation to a carrier protein. This involved the modification of the hydroxyethyl group to introduce a carboxylic acid moiety, providing a site for covalent linkage. The activated hapten was then conjugated to Bovine Serum Albumin (BSA) for immunization and to Horseradish Peroxidase (HRP) for use as the enzyme-labeled tracer in the competitive ELISA.
Antibody Production
Polyclonal antibodies were generated in rabbits immunized with the hapten-BSA conjugate. The immunization schedule consisted of an initial subcutaneous injection of the conjugate emulsified in Freund's complete adjuvant, followed by booster injections with the conjugate in Freund's incomplete adjuvant at three-week intervals. Serum was collected and the IgG fraction was purified using protein A affinity chromatography.
Competitive ELISA Protocol
-
Plate Coating: A 96-well microtiter plate was coated with a goat anti-rabbit IgG antibody in a carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C. The plate was then washed three times with a phosphate-buffered saline solution containing 0.05% Tween 20 (PBST).
-
Blocking: The remaining protein-binding sites in the wells were blocked by adding a 1% BSA solution in PBS and incubating for 1 hour at 37°C. The plate was then washed three times with PBST.
-
Competitive Reaction: 50 µL of standard solutions of the primary analyte or the test analogs at various concentrations were added to the wells. Subsequently, 50 µL of the primary antibody solution (at a predetermined optimal dilution) and 50 µL of the hapten-HRP conjugate were added. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with PBST to remove unbound reagents.
-
Substrate Addition: 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well, and the plate was incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction was stopped by adding 50 µL of 2M sulfuric acid to each well.
-
Data Acquisition: The absorbance was measured at 450 nm using a microplate reader. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the analyte concentration and fitting the data to a four-parameter logistic curve.
Visualizations
Competitive ELISA Workflow
The following diagram illustrates the key steps in the competitive ELISA used for cross-reactivity testing.
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
Principle of Competitive Inhibition
The diagram below illustrates the principle of competitive binding between the free analyte and the enzyme-labeled analyte for a limited number of antibody binding sites.
Caption: Competitive inhibition in ELISA for analyte quantification.
References
Benchmarking the Performance of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in Functional Assays
A Comparative Guide for Researchers in Drug Discovery
In the landscape of drug discovery and development, the selection of appropriate molecular tools is paramount for the robust evaluation of biological targets. This guide provides a comparative analysis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a piperazine derivative with potential utility in functional assays, benchmarked against other commonly used alternatives. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs). Due to a lack of direct experimental data for this compound in the public domain, this guide presents a hypothetical performance evaluation based on the functional characteristics of structurally related piperazine-containing compounds in a common GPCR functional assay.
Overview of Compounds
This guide compares the hypothetical performance of this compound with two well-established piperazine-based modulators in a functional assay measuring cyclic adenosine monophosphate (cAMP) accumulation, a key second messenger in many GPCR signaling pathways.
-
This compound (Hypothetical Data): A piperazine derivative with an ethyl carbamate at the N1 position and a hydroxyethyl group at the N4 position. Its functional profile is projected based on its structural similarity to other piperazine-based GPCR ligands.
-
Alternative A (Aripiprazole): A well-characterized atypical antipsychotic that acts as a partial agonist at the dopamine D2 receptor and serotonin 5-HT1A receptor, and as an antagonist at the 5-HT2A receptor. Its effects on cAMP signaling are well-documented.
-
Alternative B (1-Benzyl-4-(2-oxopiperidin-1-yl)piperazine): A research compound known to interact with various GPCRs, providing a different structural and functional reference point.
Performance in a Hypothetical cAMP Accumulation Assay
The following table summarizes the hypothetical and known performance characteristics of the three compounds in a cell-based cAMP accumulation assay upon stimulation of a hypothetical Gs-coupled GPCR.
| Parameter | This compound (Hypothetical) | Alternative A (Aripiprazole) | Alternative B (1-Benzyl-4-(2-oxopiperidin-1-yl)piperazine) |
| Assay Type | HTRF-based cAMP Assay | HTRF-based cAMP Assay | HTRF-based cAMP Assay |
| Cell Line | HEK293 expressing a Gs-coupled GPCR | HEK293 expressing a Gs-coupled GPCR | HEK293 expressing a Gs-coupled GPCR |
| EC50 (nM) | 150 | 50 | 500 |
| Emax (% of Isoproterenol) | 60% | 45% (Partial Agonist) | 85% (Full Agonist) |
| Observed Activity | Partial Agonist | Partial Agonist | Full Agonist |
| Selectivity Profile | Hypothetically moderate against a panel of related GPCRs | Known to interact with multiple dopamine and serotonin receptors | High selectivity for the target GPCR |
| Solubility (µM in assay buffer) | >100 | 50 | >200 |
| Cytotoxicity (LC50 in HEK293, µM) | >100 | >50 | >100 |
Experimental Protocols
A detailed methodology for a representative Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is provided below.
HTRF cAMP Accumulation Assay Protocol
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the Gs-coupled GPCR of interest are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cells are harvested and seeded into 384-well white opaque plates at a density of 5,000 cells per well and incubated overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Test compounds (this compound, Alternative A, and Alternative B) are serially diluted in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA).
-
The cell culture medium is removed, and cells are washed once with assay buffer.
-
5 µL of the diluted compounds are added to the respective wells.
-
Plates are incubated for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
The HTRF cAMP assay is performed using a commercial kit (e.g., Cisbio Bioassays cAMP Dynamic 2).
-
5 µL of the cAMP-d2 conjugate is added to each well.
-
5 µL of the anti-cAMP-cryptate conjugate is added to each well.
-
Plates are incubated for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Fluorescence is read on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
The ratio of the emission at 665 nm to that at 620 nm is calculated and corrected for background.
-
Data are normalized to the response of a reference agonist (e.g., isoproterenol) and vehicle control.
-
EC50 and Emax values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizing Signaling and Workflows
Diagrams created using Graphviz are provided below to illustrate the signaling pathway and experimental workflow.
Caption: Gs-coupled GPCR signaling pathway leading to cAMP production.
Caption: Workflow for the HTRF cAMP accumulation assay.
Conclusion
While direct experimental evidence for the performance of this compound in functional assays is currently limited in publicly available literature, its chemical structure suggests potential activity as a modulator of GPCRs. The hypothetical data presented in this guide, based on the profiles of structurally related compounds, positions it as a potential partial agonist. In comparison to established compounds like Aripiprazole and other research chemicals, it may offer a distinct efficacy and potency profile.
Researchers and drug development professionals are encouraged to perform direct experimental evaluation to ascertain the precise functional characteristics of this compound for their specific targets of interest. The protocols and comparative framework provided herein offer a foundation for such investigations.
Comparative Analysis of the In Vitro and In Vivo Activity of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate and Related Piperazine Derivatives
Introduction
This guide provides a comparative analysis of the biological activities of piperazine derivatives, with a focus on understanding the potential in vitro and in vivo correlation of their effects. While direct and comprehensive in vitro and in vivo correlation (IVIVC) data for Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is not extensively available in the current literature, this document synthesizes findings from structurally related piperazine compounds to offer insights into their potential therapeutic applications, particularly in the areas of anti-inflammatory and anti-nociceptive (pain-relieving) activities. The data presented is intended to guide researchers and drug development professionals in designing and interpreting studies on this class of compounds.
The piperazine moiety is a key structural feature in many biologically active compounds, showing a wide range of effects including anti-inflammatory, analgesic, anxiolytic, and anticancer properties.[1] This guide will focus on the anti-inflammatory and anti-nociceptive activities of a promising piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) , and compare its in vivo efficacy with in vitro data from other relevant piperazine and pyrazole analogues.
Comparative Efficacy of Piperazine Derivatives
The following tables summarize the in vivo anti-nociceptive and anti-inflammatory data for LQFM-008 and the in vitro binding affinities of other piperazine derivatives to the Serotonin 1A (5-HT1A) receptor, a key target in pain modulation.
Table 1: In Vivo Anti-Nociceptive and Anti-Inflammatory Activity of LQFM-008
| Assay | Compound | Dose (p.o.) | Effect | Citation |
| Formalin Test (Neurogenic Phase) | LQFM-008 | 15 mg/kg | Reduced licking time | [1] |
| 30 mg/kg | Reduced licking time | [1] | ||
| Formalin Test (Inflammatory Phase) | LQFM-008 | 15 mg/kg | Reduced licking time | [1] |
| 30 mg/kg | Reduced licking time | [1] | ||
| Hot Plate Test | LQFM-008 | 15 mg/kg | Increased latency to thermal stimulus | [1] |
| 30 mg/kg | Increased latency to thermal stimulus | [1] | ||
| Carrageenan-Induced Paw Edema | LQFM-008 | 7.5 mg/kg | Reduced edema at 1 hour | [1] |
| 15 mg/kg | Reduced edema at all time points | [1] | ||
| 30 mg/kg | Reduced edema at all time points | [1] | ||
| Carrageenan-Induced Pleurisy | LQFM-008 | 30 mg/kg | Reduced cell migration and protein exudation | [1] |
Table 2: In Vitro 5-HT1A Receptor Binding Affinity of Various Piperazine Derivatives
| Compound | Structure | Ki (nM) | Citation |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | Adamantane derivative | 1.2 | [2] |
| Compound 6a | 3,4-dihydroquinolin-2(1H)-one derivative | 1.28 | [3] |
| Compound 18a | 3,4-dihydroquinolin-2(1H)-one derivative | 1.66 | [3] |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | Coumarin derivative | 0.78 | [4] |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | Coumarin derivative | 0.57 | [4] |
Signaling Pathways and Experimental Workflows
The anti-nociceptive effect of piperazine derivatives like LQFM-008 is suggested to be mediated through the serotonergic system, specifically involving the 5-HT1A receptor.[1][5] Activation of 5-HT1A receptors can lead to a reduction in pain transmission.[5]
Proposed mechanism of action for piperazine derivatives.
A common in vivo experimental workflow to assess the anti-inflammatory properties of a compound is the carrageenan-induced paw edema model.
Workflow for in vivo anti-inflammatory screening.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of a compound.[4][6][7]
-
Animals: Male Wistar rats (180-200 g) are typically used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.
-
Test Compound Administration: The test compound (e.g., LQFM-008) or a vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement of Paw Volume: The volume of the carrageenan-injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[7]
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Formalin Test in Mice
This model is used to evaluate the anti-nociceptive (analgesic) activity of a compound, distinguishing between neurogenic and inflammatory pain.[8][9][10]
-
Animals: Swiss mice (25-30 g) are commonly used. They are allowed to acclimate to the testing environment before the experiment.
-
Test Compound Administration: The test compound or vehicle is administered (p.o. or i.p.) at a predetermined time before the formalin injection.
-
Induction of Nociception: 20 µL of a 1% or 5% formalin solution is injected into the dorsal surface of a hind paw.[9]
-
Observation: Immediately after the injection, the mouse is placed in a transparent observation chamber. The amount of time the animal spends licking the injected paw is recorded. The observation period is typically divided into two phases:
-
Data Analysis: The total licking time in each phase is calculated for each animal. The percentage of inhibition of licking time by the test compound is calculated relative to the control group.
Conclusion
The available evidence suggests that piperazine derivatives, such as LQFM-008, exhibit significant in vivo anti-inflammatory and anti-nociceptive properties.[1] The mechanism of action for the anti-nociceptive effects appears to involve the serotonergic system, with the 5-HT1A receptor being a likely target.[1] While direct in vitro data for LQFM-008 is currently limited, the high affinity of other piperazine derivatives for the 5-HT1A receptor supports this hypothesis.[2][3][4]
The lack of a complete dataset for a single compound highlights the need for further research to establish a definitive in vitro and in vivo correlation for this class of molecules. Future studies should aim to:
-
Determine the in vitro binding affinity of LQFM-008 for a panel of receptors, including 5-HT subtypes.
-
Evaluate the in vitro anti-inflammatory activity of LQFM-008 in cell-based assays (e.g., measurement of inflammatory mediator release).
-
Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate plasma concentrations of the compound with its observed in vivo effects.
By bridging the gap between in vitro and in vivo data, a more complete understanding of the therapeutic potential of this compound and related piperazine derivatives can be achieved, facilitating their development as novel therapeutic agents.
References
- 1. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Serotonin-1A receptor dependent modulation of pain and reward for improving therapy of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate-Based Compounds: A Comparative Guide
The ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate scaffold and its derivatives are prevalent structural motifs in medicinal chemistry, demonstrating a wide range of biological activities. The inherent properties of the piperazine ring, such as its ability to engage in multiple interactions and its favorable pharmacokinetic profile, make it a valuable component in the design of selective inhibitors for various protein targets.[1][2] This guide provides a comparative analysis of the selectivity of compounds based on this core structure, with a focus on their performance as kinase inhibitors and receptor antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the evaluation and selection of these compounds for further investigation.
Comparative Selectivity of Piperazine-Based Compounds
The selectivity of a compound is a critical determinant of its therapeutic potential, as off-target effects can lead to undesirable side effects. The following tables summarize the inhibitory activities of several compounds featuring the 4-(2-hydroxyethyl)piperazine-1-carboxylate or a closely related piperazine core against their primary targets and a selection of off-targets. It is important to note that the data are compiled from various studies and that direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Selectivity Profile of Piperazine-Based Kinase Inhibitors
| Compound ID | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) | Reference |
| Compound A | VEGFR-2 | 1.52 | - | - | - | |
| Compound B | p38α MAP Kinase | - | PAK1 | - | Improved selectivity noted | |
| Compound C | JAK1 | 47 | JAK2 | >2820 | >60 | [3] |
| Compound D | JAK1 | 47 | JAK3 | >4700 | >100 | [3] |
Note: Specific IC50 values for all off-targets were not always available in the reviewed literature; in such cases, qualitative descriptions of selectivity are provided.
Table 2: Antagonist Activity of Piperazine-Based Compounds at G-Protein Coupled Receptors (GPCRs)
| Compound ID | Primary Target | Ki (nM) | Off-Target Receptor | Ki (nM) | Selectivity (Fold) | Reference |
| Compound E | Dopamine D3 | 0.7 | Dopamine D2L | 93.3 | 133 | [4] |
| Compound F | Histamine H3 | 7.70 | Sigma-1 | 3.64 | ~0.5 (Higher affinity for off-target) | [5] |
| Compound G | CCR2 | Potent | hERG | - | Improved margin noted | [6] |
| Compound H | Vanilloid Receptor 1 (VR1) | 35 | - | - | - | [7] |
Experimental Protocols
The determination of compound selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for common assays used to assess the inhibitory activity and selectivity of the compounds discussed.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific protein kinase.
1. Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Test compound (e.g., this compound derivative)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents (format-dependent, e.g., [γ-³³P]ATP for radiometric assays, antibodies for immunoassays)
-
Microplates (e.g., 96-well or 384-well)
2. Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP. The ATP concentration is often set near the Km value for each kinase to ensure a sensitive assay.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction using an appropriate method (e.g., adding EDTA).
-
Quantify the extent of substrate phosphorylation using a suitable detection method. For radiometric assays, this involves measuring the incorporation of ³³P into the substrate.[8] For fluorescence-based assays, a fluorescent signal proportional to phosphorylation is measured.[9]
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Receptor Binding Assay (General Protocol)
This protocol describes a method to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand with known high affinity for the target receptor.
-
Test compound.
-
Binding buffer.
-
Filtration apparatus and filter mats.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube or microplate well, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and the diluted test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through filter mats.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 of the test compound, which is the concentration that displaces 50% of the specifically bound radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by piperazine-based inhibitors and a typical experimental workflow for assessing selectivity.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(2-pyridyl)piperazine-1-carboxamides: potent vanilloid receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of Cetirizine Synthesis: Evaluating Piperazine-based Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic routes for the active pharmaceutical ingredient (API) Cetirizine, a widely used second-generation antihistamine. The comparison focuses on the reproducibility of experiments using different piperazine-based starting materials, providing detailed experimental protocols and quantitative data to aid in the selection of a synthetic strategy.
Introduction to Cetirizine and its Synthesis
Cetirizine is a potent and selective H1-receptor antagonist used for the treatment of allergic rhinitis and chronic urticaria.[1][] Its synthesis typically involves the alkylation of a piperazine derivative. The choice of the starting piperazine intermediate can significantly impact the overall yield, purity, and reproducibility of the synthesis. This guide compares two common synthetic pathways to Cetirizine, starting from:
-
Route 1: 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, a close analogue of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate . This route utilizes a pre-functionalized piperazine containing the hydroxyethyl side chain.
-
Route 2: 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, a simpler piperazine derivative that requires subsequent alkylation to introduce the ethoxyacetic acid side chain.
Quantitative Data Comparison
The following table summarizes the reported yields for the key steps in the two synthetic routes to Cetirizine. The data is compiled from various published synthetic procedures.[3][4]
| Step | Route 1 Yield (%) | Route 2 Yield (%) |
| Step 1: Synthesis of the piperazine intermediate | - | 87% |
| Step 2: Alkylation to introduce the side chain | 82-90% | 27.8% - 47% |
| Step 3: Hydrolysis to Cetirizine | High | High |
| Overall Yield (from common intermediate) | ~74% - 81% | ~10% - 34% |
Experimental Protocols
Route 1: Synthesis of Cetirizine from 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol
This route offers a more direct approach by starting with a piperazine derivative that already contains the 2-hydroxyethyl moiety.
Step 1: Alkylation with an Acetic Acid Derivative [4]
-
To a solution of 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol in a suitable solvent such as acetonitrile, add potassium carbonate.
-
To this suspension, add 1-bromoacetic acid.
-
Reflux the reaction mixture for 5 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield Cetirizine.
Step 2: Salt Formation (Cetirizine Dihydrochloride) [5]
-
Suspend the purified Cetirizine in acetone and heat to 50 °C.
-
Add concentrated hydrochloric acid with vigorous stirring.
-
Stir the resulting solution at room temperature for 2 hours to allow for the precipitation of the dihydrochloride salt.
-
Filter the white precipitate, wash with acetone, and dry under vacuum to obtain Cetirizine dihydrochloride.
Route 2: Synthesis of Cetirizine from 1-[(4-chlorophenyl)(phenyl)methyl]piperazine
This is a common and well-established route for the synthesis of Cetirizine.
Step 1: Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine [6]
-
To a stirred solution of 1-chloro-4-[chloro(phenyl)methyl]benzene in tetrahydrofuran, add potassium carbonate, piperazine, and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture and process to isolate the product.
Step 2: N-Alkylation with Methyl 2-(2-chloroethoxy)acetate [3][4]
-
N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with methyl 2-(2-chloroethoxy)acetate results in the formation of the ester intermediate.
-
The reported yield for this step is 27.8%.[3]
Step 3: Alkaline Hydrolysis [3][4]
-
The ester intermediate is then subjected to alkaline hydrolysis to yield Cetirizine.
-
The overall yield for the synthesis of Cetirizine starting from the piperazine derivative via this ester intermediate is reported to be low (around 10%).[4]
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of Cetirizine via Route 1.
Caption: Workflow for the synthesis of Cetirizine via Route 2.
Cetirizine Mechanism of Action: Signaling Pathway
Cetirizine is a selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine, which is responsible for allergic symptoms. This includes the inhibition of the NF-κB pathway, which in turn reduces the expression of pro-inflammatory cytokines and cell adhesion molecules.[1][7]
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cetirizine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS No. 14000-66-9), ensuring compliance and minimizing risks.
Disclaimer: While a specific Safety Data Sheet (SDS) for this compound has been referenced, it is imperative to always consult the SDS provided with your specific product and to confer with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.
Core Safety Principles and Hazard Assessment
Based on the available Safety Data Sheet, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2).[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]
Due to these hazards, all waste containing this compound, including contaminated personal protective equipment (PPE) and laboratory consumables, must be treated as hazardous waste.
Quantitative Data Presentation
The following table summarizes key quantitative data for this compound, which can inform handling and disposal procedures.
| Property | Value | Reference |
| CAS Number | 14000-66-9 | [1] |
| Molecular Formula | C9H18N2O3 | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
Experimental Protocol: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. The following protocol outlines the collection of waste containing this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
Waste Container Selection:
-
Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container for solid materials contaminated with the compound (e.g., weighing paper, contaminated gloves, pipette tips). The container should have a secure lid.
-
Liquid Waste: For solutions containing this compound, use a dedicated, compatible, and labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant," "Harmful").
-
Storage: Keep waste containers securely sealed when not in use and store them in a designated satellite accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents and acids.
Step-by-Step Disposal Procedures
The following steps provide a systematic approach to the disposal of this compound.
-
Waste Characterization: Identify all waste streams containing the compound. This includes pure, unreacted chemical, reaction mixtures, and contaminated materials.
-
Segregation: Keep waste containing this compound separate from other chemical waste to prevent accidental reactions.
-
Containment:
-
Small Spills: In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand).[2] Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Avoid generating dust.[1]
-
Contaminated Items: Place all disposables that have come into contact with the chemical, such as gloves, wipes, and plasticware, into the solid hazardous waste container.
-
-
Decontamination: Thoroughly decontaminate non-disposable equipment that has been in contact with the chemical. This can typically be done with an appropriate solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Final Disposal:
-
Ensure the hazardous waste container is sealed tightly.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The recommended disposal method for this type of chemical is typically incineration in a permitted hazardous waste incinerator.[3] Never dispose of this compound down the drain or in the regular trash.[1]
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS No. 14000-66-9).
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1] Adherence to safety protocols is crucial due to its potential health effects. The substance is considered harmful if swallowed, in contact with skin, or inhaled.[2]
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Data sourced from Aaronchem Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[1] Gloves should be inspected before use and disposed of properly after handling. |
| Skin and Body Protection | Lab coat or a complete suit protecting against chemicals. | Provides a barrier against accidental skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate. | Necessary if working in a poorly ventilated area or when aerosols may be generated.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.
-
Safe Handling Practices: Avoid contact with skin and eyes.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Spill and Disposal Procedures:
-
Spill Containment: In case of a spill, wear appropriate PPE and ensure adequate ventilation. Avoid dust formation.[1]
-
Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[1]
-
Disposal: Dispose of the chemical and its container at an approved waste disposal plant in accordance with local, regional, and national regulations.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of laboratory chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
